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  • Product: 2,7-Diazaspiro[3.5]nonane dihydrochloride
  • CAS: 1334499-85-2

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Characteristics of 2,7-Diazaspiro[3.5]nonane Dihydrochloride In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2,7-Diazaspiro[3.5]nonane Dihydrochloride

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological and physicochemical properties is relentless. Among the scaffolds that have gained significant traction, spirocycles stand out for their inherent three-dimensionality. The 2,7-diazaspiro[3.5]nonane core, a rigid bicyclic structure featuring an azetidine ring fused to a piperidine ring through a shared quaternary carbon, exemplifies this class of compounds. This unique topology orients substituents in precise vectors, offering a sophisticated tool for navigating the complexities of protein-ligand interactions.[1][2]

The dihydrochloride salt of 2,7-diazaspiro[3.5]nonane is a frequently utilized form in early-stage drug discovery and development. Its salt form enhances aqueous solubility and simplifies handling, making it a versatile building block for constructing complex lead compounds. Understanding its fundamental physicochemical characteristics is not merely an academic exercise; it is a critical prerequisite for its effective deployment in drug design, formulation development, and pharmacokinetic optimization.

This guide provides a comprehensive technical overview of the core physicochemical properties of 2,7-Diazaspiro[3.5]nonane dihydrochloride. We will delve into its structural attributes, solubility, melting point, and ionization behavior (pKa), grounding these properties in both theoretical principles and field-proven experimental methodologies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this valuable scaffold to its full potential.

Core Molecular and Physical Attributes

2,7-Diazaspiro[3.5]nonane dihydrochloride is the hydrochloride salt of a spirocyclic diamine. The presence of two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt, which significantly influences its physical properties compared to the free base.

PropertyValueSource
Chemical Formula C₇H₁₆Cl₂N₂
Molecular Weight 199.12 g/mol [3]
CAS Number 1334499-85-2[3]
Appearance White to off-white powder or crystals
InChI Key AOOZGIVAXMOXLP-UHFFFAOYSA-N[3]
Canonical SMILES C1NCC2(CN1)CC2.Cl.ClDerived from structure

The compound is typically stored under an inert atmosphere at 2-8°C to ensure long-term stability.

Aqueous Solubility: A Cornerstone of Drugability

Solubility is a paramount determinant of a drug candidate's absorption and bioavailability. For orally administered drugs, the Biopharmaceutics Classification System (BCS) uses solubility as a key parameter.[4] An active pharmaceutical ingredient (API) is deemed "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8.[5][6] As a dihydrochloride salt of a diamine, 2,7-diazaspiro[3.5]nonane dihydrochloride is anticipated to exhibit high aqueous solubility, particularly in the acidic environment of the stomach.

Causality Behind Experimental Choices

The "shake-flask" method is the gold standard for determining equilibrium solubility.[5][7] Its widespread acceptance stems from its ability to allow the system to reach thermodynamic equilibrium between the dissolved and solid states of the compound, providing a true measure of saturation solubility. The choice of buffers across the physiological pH range (1.2, 4.5, 6.8) is mandated by regulatory guidelines (e.g., WHO, FDA) to simulate the gastrointestinal environment.[5][6] Temperature control at 37 ± 1 °C is critical to mimic physiological conditions.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from the World Health Organization (WHO) guidelines for BCS-based classification.[5][6]

Step 1: Preparation of Buffers

  • Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

Step 2: Sample Preparation

  • Add an excess amount of 2,7-Diazaspiro[3.5]nonane dihydrochloride to vials containing a known volume (e.g., 5 mL) of each buffer. The presence of undissolved solid material at the end of the experiment is essential to ensure saturation.[5]

Step 3: Equilibration

  • Place the sealed vials in a mechanical shaker or agitator within a temperature-controlled chamber at 37 ± 1 °C.

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.[6]

Step 4: Sample Separation

  • After equilibration, stop the agitation and allow the vials to stand to let the excess solid settle.

  • Separate the supernatant from the solid material by centrifugation or filtration (using a filter that does not bind the analyte).

Step 5: Analysis

  • Accurately dilute an aliquot of the clear supernatant with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 6: pH Verification

  • Measure the pH of the remaining supernatant to confirm it has not significantly changed during the experiment.

Data Visualization: Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) prep_sample Add Excess Solid to Buffer Vials prep_buffers->prep_sample equilibrate Equilibrate at 37°C (e.g., 24-48h) prep_sample->equilibrate Shake/Agitate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (HPLC or LC-MS) separate->quantify Analyze Supernatant verify_ph Verify Final pH quantify->verify_ph

Caption: Workflow for equilibrium solubility determination.

Melting Point: An Indicator of Purity and Identity

The melting point of a crystalline solid is a fundamental physical property used for identification and as a sensitive indicator of purity.[8] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas the presence of impurities depresses and broadens this range. For salts of organic compounds, it is common to observe decomposition at or near the melting point.

Causality Behind Experimental Choices

The capillary method is the standard pharmacopeial technique for melting point determination due to its simplicity, reproducibility, and requirement for only a small amount of sample.[9] A slow heating rate (1-2°C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[10] A preliminary rapid determination helps to identify the approximate melting range, saving time during the more precise measurement.[8]

Experimental Protocol: Capillary Melting Point Determination

This protocol is based on standard laboratory techniques.[9][11]

Step 1: Sample Preparation

  • Ensure the 2,7-Diazaspiro[3.5]nonane dihydrochloride sample is a fine, dry powder. If necessary, gently pulverize the crystals in a mortar and pestle.

  • Jab the open end of a glass capillary tube into the powder to collect a small amount of the sample.[11]

  • Tap the closed end of the capillary tube on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm in height is achieved.[11]

Step 2: Initial Rapid Determination (Optional)

  • Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heat the sample at a rapid rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[9]

Step 3: Accurate Determination

  • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.

  • Place a new, freshly prepared capillary sample into the apparatus.

  • Set the heating rate to a slow value (1-2°C per minute) once the temperature is within 15-20°C of the expected melting point.[11]

Step 4: Observation and Recording

  • Record the temperature at which the first droplet of liquid appears (T₁).

  • Record the temperature at which the entire sample has completely liquefied (T₂).

  • The melting range is reported as T₁ - T₂. Note any observations such as decomposition (e.g., discoloration, gas evolution).

Data Visualization: Melting Point Workflow

G cluster_det Determination prep Prepare Sample (Pack 2-3mm in capillary) fast_heat Optional: Rapid Heat to find approx. range prep->fast_heat slow_heat Slow Heat (1-2°C/min) near melting point fast_heat->slow_heat Use new sample observe Observe & Record T_initial (first drop) T_final (all liquid) slow_heat->observe report Report Melting Range (T_initial - T_final) observe->report G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter prep_sol Prepare Sample Solution (with KCl for ionic strength) calibrate->prep_sol purge N2 Purge (remove CO2) prep_sol->purge titrate Add Titrant in Increments purge->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot derivative Calculate Derivatives to find Equivalence Points plot->derivative calc_pka Determine pKa at Half-Equivalence Points derivative->calc_pka

Caption: Workflow for pKa determination via potentiometric titration.

Significance in Drug Discovery and Development

The 2,7-diazaspiro[3.5]nonane scaffold is not just a molecular curiosity; it is a powerful tool in the hands of medicinal chemists. Its rigid structure reduces the entropic penalty upon binding to a target and provides well-defined exit vectors for substituents, aiding in structure-activity relationship (SAR) studies.

  • Bioisosterism: It can serve as a more three-dimensional and novel bioisostere for common fragments like piperazine, potentially improving properties like solubility and metabolic stability while exploring new interaction space. [1]* Target Engagement: This scaffold has been successfully incorporated into potent inhibitors of challenging drug targets. For example, derivatives have been developed as covalent inhibitors of KRAS G12C, a key oncogenic driver. [12]The spirocyclic core helps to optimally position the reactive acryloyl moiety within the target's binding pocket. [12]* Advanced Modalities: The unique conformations offered by spirocycles are also being leveraged in the design of next-generation therapeutics like proteolysis-targeting chimeras (PROTACs) or "degraders," where the scaffold can be part of the linker or engage the target protein. [1]

Conclusion

2,7-Diazaspiro[3.5]nonane dihydrochloride is a high-value chemical tool whose utility in drug discovery is underpinned by its distinct physicochemical characteristics. Its high aqueous solubility, a consequence of its diamine nature and salt form, is advantageous for formulation and in vivo studies. The compound's thermal properties and ionization constants (pKa) are predictable and measurable through robust, standardized protocols, providing the critical data needed for rational drug design. As the pharmaceutical industry continues to tackle increasingly complex biological targets, the strategic application of rigid, three-dimensional scaffolds like 2,7-diazaspiro[3.5]nonane will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.

References

  • ChemBK. (2024, April 9). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. Retrieved from ChemBK.com. (URL: [Link])

  • World Health Organization. (n.d.). Annex 4. Retrieved from WHO. (URL: [Link])

  • Bergström, C. A., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. (URL: [Link])

  • Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from Lambda Photometrics. (URL: [Link])

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from WHO. (URL: [Link])

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from Drug Hunter. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem Compound Database. Retrieved from NCBI. (URL: [Link])

  • Oki, H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. (URL: [Link])

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC. (URL: [Link])

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray. (URL: [Link])

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. (URL: [Link])

  • SSERC. (n.d.). Melting point determination. Retrieved from SSERC. (URL: [Link])

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from University of Calgary. (URL: [Link])

  • Jilani, J. A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. (URL: [Link])

  • Wu, J., et al. (2025, December 11). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ResearchGate. (URL: [Link])

  • Yılmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (URL: [Link])

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from ResearchGate. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. PubChem Compound Database. Retrieved from NCBI. (URL: [Link])

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts. (URL: [Link])

  • The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from The Japanese Pharmacopoeia. (URL: [Link])

Sources

Exploratory

Synthesis and Applications of 2,7-Diazaspiro[3.5]nonane Dihydrochloride: A Technical Guide to Spirocyclic Scaffolds in Drug Discovery

Executive Summary The drive to "escape from flatland" in modern medicinal chemistry has elevated the importance of sp³-rich spirocyclic scaffolds. The 2,7-diazaspiro[3.5]nonane system offers a rigidified, metabolically s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has elevated the importance of sp³-rich spirocyclic scaffolds. The 2,7-diazaspiro[3.5]nonane system offers a rigidified, metabolically stable alternative to traditional flexible alkyl diamines or flat piperazine rings. Its unique 3D conformation has been successfully leveraged in the development of novel Sigma-1 receptor (S1R) ligands[1], ALK5 inhibitors, and Cereblon (CRBN) modulating agents for PROTACs. This whitepaper provides a comprehensive, field-proven methodology for the synthesis of 2,7-diazaspiro[3.5]nonane dihydrochloride[2], emphasizing the mechanistic causality behind the critical reductive cyclization step.

Retrosynthetic Analysis & Route Design

The core synthetic challenge in accessing the 2,7-diazaspiro[3.5]nonane scaffold lies in constructing the highly strained 4-membered azetidine ring fused to the 6-membered piperidine ring. While 1,3-dipolar cycloadditions are powerful for generating certain spirocyclic amines[3], the specific geometry of the spiro-azetidine requires a different approach.

The most robust and scalable route employs a nitrile lithiation/alkylation strategy followed by a reductive cyclization[4].

Causality in Route Design:

  • Quaternary Center Formation: The α-proton of 1-Boc-piperidine-4-carbonitrile is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base (LDA). The resulting nitrile-stabilized carbanion acts as an excellent nucleophile for formaldehyde, establishing the quaternary spiro center in a single step.

  • The Thorpe-Ingold Effect: The subsequent reductive cyclization relies heavily on the gem-dialkyl effect (provided by the piperidine ring) to compress the internal bond angle between the newly formed primary amine and the electrophilic tosylate carbon. This proximity effect overcomes the significant thermodynamic ring strain of the azetidine, driving the 4-exo-tet cyclization to completion.

Synthetic_Workflow A 1-Boc-piperidine- 4-carbonitrile B Hydroxymethyl Intermediate A->B LDA, (CH2O)n -78°C to RT C Tosylate Intermediate B->C TsCl, Et3N DCM, 0°C D 7-Boc-2,7-diazaspiro [3.5]nonane C->D LiAlH4, THF Reductive Cyclization E 2,7-Diazaspiro[3.5]nonane dihydrochloride D->E 4M HCl Dioxane

Fig 1. Four-step synthetic workflow for 2,7-diazaspiro[3.5]nonane dihydrochloride.

Step-by-Step Methodology & Self-Validating Protocols

The following protocol details the transformation of 1-Boc-piperidine-4-carbonitrile into 2,7-diazaspiro[3.5]nonane dihydrochloride. Every step is designed as a self-validating system to ensure quality control before proceeding to the next node.

Step 1: Hydroxymethylation
  • Procedure: Dissolve 1-Boc-piperidine-4-carbonitrile (1.0 eq) in anhydrous THF at -78 °C under an inert argon atmosphere. Add LDA (1.2 eq) dropwise. Stir for 1 hour to ensure complete enolate formation. Add paraformaldehyde (2.0 eq) in a single portion and allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Mechanistic Causality: LDA is chosen over alkoxide bases to prevent unwanted nucleophilic attack on the highly electrophilic nitrile carbon. The cryogenic temperature prevents self-condensation of the starting material.

  • Self-Validation: Infrared (IR) spectroscopy must show the appearance of a broad -OH stretch (~3300 cm⁻¹) while retaining the sharp -CN stretch (2240 cm⁻¹).

Step 2: Tosylation of the Primary Alcohol
  • Procedure: Dissolve the crude product from Step 1 in anhydrous DCM. Add Et₃N (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool to 0 °C and add p-Toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise. Stir at room temperature for 12 hours. Wash with 1M HCl, then brine, and concentrate.

  • Mechanistic Causality: The hydroxyl group is an inherently poor leaving group. Conversion to a tosylate provides the necessary electrophilic sink for the subsequent intramolecular SN2 reaction.

  • Self-Validation: IR spectroscopy must confirm the complete disappearance of the -OH stretch and the appearance of strong sulfonate S=O stretches (1350 and 1175 cm⁻¹).

Step 3: Reductive Cyclization (The Critical Node)
  • Procedure: Dissolve the tosylate intermediate in anhydrous THF and cool to 0 °C. Carefully add LiAlH₄ (2.0 M in THF, 3.0 eq) dropwise[4]. Remove the cooling bath and stir at room temperature for 3–5 hours. Quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter through Celite and concentrate to yield 7-Boc-2,7-diazaspiro[3.5]nonane.

  • Mechanistic Causality: LiAlH₄ acts as a dual-purpose reagent. It first transfers hydride to fully reduce the nitrile to a primary amine. The newly generated amine immediately undergoes an intramolecular SN2 attack on the adjacent tosylate-bearing carbon. Milder reducing agents (e.g., NaBH₄) cannot reduce the nitrile, making LiAlH₄ strictly necessary.

  • Self-Validation: Complete disappearance of the -CN stretch in IR. LC-MS must show the [M+H]⁺ ion corresponding to the cyclized product, confirming the loss of the tosylate group.

Reductive_Cyclization S1 Nitrile-Tosylate Intermediate (Electrophilic Sink) S2 Hydride Transfer (LiAlH4 Reduction) S1->S2 S3 Primary Amine Formation (Nucleophilic Center) S2->S3 S4 Intramolecular SN2 Attack (4-exo-tet Cyclization) S3->S4 S5 Spiro-Azetidine Core (Loss of LiOTs) S4->S5

Fig 2. Mechanistic pathway of the reductive cyclization forming the spiro-azetidine core.

Step 4: Global Deprotection and Salt Formation
  • Procedure: Dissolve the cyclized product in a minimal amount of DCM. Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 2 hours.

  • Mechanistic Causality: Acidic cleavage of the tert-butyl carbamate (Boc) group yields the free secondary amine. The use of anhydrous HCl in dioxane ensures that the final product precipitates cleanly as the dihydrochloride salt, avoiding tedious aqueous workups that often result in the loss of highly polar diamines.

  • Self-Validation: Visual confirmation of CO₂ gas evolution. The final product will precipitate as a white solid that is highly soluble in water and insoluble in non-polar organics.

Quantitative Data Summary

StepTransformationReagents & ConditionsYield RangeSelf-Validating Analytical Checkpoint
1 HydroxymethylationLDA (1.2 eq), (CH₂O)n, THF, -78 °C to RT75–85%IR: Broad -OH stretch (~3300 cm⁻¹); Retention of -CN (2240 cm⁻¹).
2 TosylationTsCl (1.5 eq), Et₃N (2.0 eq), DMAP (cat.), DCM, 0 °C80–90%IR: Disappearance of -OH; Appearance of S=O stretches (1350, 1175 cm⁻¹).
3 Reductive CyclizationLiAlH₄ (3.0 eq), THF, 0 °C to RT60–70%MS:[M+H]⁺ matches cyclized mass; IR: Complete loss of -CN stretch.
4 Salt Formation4M HCl in Dioxane, RT, 2h>95%Visual: CO₂ evolution; Product is a water-soluble white precipitate.

Applications in Modern Drug Discovery

The 2,7-diazaspiro[3.5]nonane core has proven invaluable in tuning the physicochemical properties of drug candidates. For instance, in the development of novel Sigma-1 receptor (S1R) ligands, the spirocyclic core provides optimal spatial orientation for the basic nitrogens to establish critical salt bridges with the Glu172 residue of the receptor[1]. Furthermore, its incorporation into PROTAC linkers and ALK5 inhibitors demonstrates its versatility in improving oral bioavailability, target specificity, and metabolic stability compared to traditional flexible alkyl chains.

References

  • Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands Source: ACS Chemical Neuroscience (ACS Publications) URL: [Link]

Sources

Foundational

Engineering 3D Chemical Space: The Discovery and Application of Novel 2,7-Diazaspiro[3.5]nonane Derivatives in Modern Therapeutics

A Technical Whitepaper for Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The pharmaceutical industry's historical reliance on planar, sp2 -hybridized aromatic rings has led to chal...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pharmaceutical industry's historical reliance on planar, sp2 -hybridized aromatic rings has led to challenges in drug solubility, off-target promiscuity, and clinical attrition. To "escape flatland," medicinal chemists are increasingly utilizing spirocyclic scaffolds to increase the fraction of sp3 carbons ( Fsp3​ )[1]. Among these, the 2,7-diazaspiro[3.5]nonane system has emerged as a highly versatile, rigid, and three-dimensionally complex pharmacophore.

As a Senior Application Scientist, I have observed that integrating this specific diazaspiro core fundamentally alters the steric and electrostatic profile of lead compounds. This guide explores the causality behind its recent breakthroughs—specifically in overcoming intrinsic drug resistance in non-tuberculous mycobacteria (NTM) and developing highly selective Sigma receptor ligands—while providing validated, step-by-step synthetic methodologies for its functionalization.

Overcoming Target Mutation: The Antimycobacterial Breakthrough

The Mechanistic Challenge in DprE1 Inhibition

Decaprenylphosphoryl- β -D-ribose oxidase (DprE1) is a validated target for treating Mycobacterium tuberculosis (MTB). Benzothiazinones (BTZs), such as PBTZ169, are potent DprE1 inhibitors that act by forming a covalent bond with the Cys387 residue in the MTB DprE1 active site[2]. However, these standard BTZs are entirely ineffective against non-tuberculous mycobacteria (NTM), such as M. abscessus, due to a natural Cys387Ala mutation that eliminates the covalent attachment point[2].

The 2,7-Diazaspiro[3.5]nonane Solution

Recent high-throughput screening and subsequent structure-activity relationship (SAR) optimizations revealed that appending a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety to the BTZ scaffold creates a paradigm shift in binding[2].

Causality of Binding: Instead of relying on the absent Cys387, the rigid 3D conformation of the 2,7-diazaspiro[3.5]nonane ring projects its basic nitrogen and substituted benzyl group deep into the binding pocket. The R-enantiomer of the lead compound (B2-1) establishes a highly stable electrostatic interaction with Asp326 [3]. Because Asp326 is highly conserved across both MTB and NTM species, this spirocyclic modification successfully bypasses the Cys387Ala mutation, yielding broad-spectrum antimycobacterial activity[3].

DprE1_Pathway MTB M. tuberculosis (MTB) Wild-Type DprE1 Covalent Covalent Binding (via Cys387) MTB->Covalent Electrostatic Electrostatic Interaction (via Conserved Asp326) MTB->Electrostatic NTM Nontuberculous Mycobacteria (NTM) Cys387Ala Mutated DprE1 Steric Binding Failure (Loss of Cys387) NTM->Steric NTM->Electrostatic PBTZ169 Standard BTZ (e.g., PBTZ169) PBTZ169->MTB PBTZ169->NTM SpiroBTZ 2-Benzyl-2,7-diazaspiro[3.5]nonane BTZ (Compound B2-1) SpiroBTZ->MTB SpiroBTZ->NTM Inhibition1 DprE1 Inhibition (Cell Wall Disruption) Covalent->Inhibition1 Inhibition2 Broad-Spectrum Inhibition (MTB & NTM) Electrostatic->Inhibition2

Fig 1: Mechanism of DprE1 inhibition bypassing the NTM Cys387Ala mutation via spirocyclic BTZs.

Neurological Applications: Sigma Receptor (S1R/S2R) Modulators

Beyond infectious diseases, the 2,7-diazaspiro[3.5]nonane scaffold has proven highly effective in central nervous system (CNS) drug design, specifically for Sigma-1 (S1R) and Sigma-2 (S2R) receptors[4].

Structural Rationale: Potent SR ligands require a central basic amine flanked by hydrophobic groups at specific spatial distances. The spiro-fusion of the 4-membered azetidine and 6-membered piperidine rings in 2,7-diazaspiro[3.5]nonane locks the two nitrogen atoms in a rigid orthogonal orientation. This prevents the entropic penalty usually paid by flexible alkyl linkers during receptor binding. When functionalized with benzyl or (2-bromoethyl)benzene groups, these derivatives exhibit low nanomolar affinities ( Ki​ values as low as 2.7 nM for S1R), significantly outperforming flexible diazabicyclo analogs[4].

Quantitative Data Presentation

The structural rigidity of the 2,7-diazaspiro[3.5]nonane core directly translates to measurable improvements in both antimicrobial potency and receptor affinity.

Table 1: Antimycobacterial Activity of BTZ Derivatives

Data reflects the shift from narrow-spectrum to broad-spectrum efficacy[2][3].

Compound / ScaffoldTarget ModificationMIC against M. tuberculosis ( μ g/mL)MIC against M. abscessus (NTM) ( μ g/mL)
PBTZ169 (Standard)Standard Piperazine< 0.01> 32.0 (Inactive)
Compound B2 (Racemic)2-benzyl-2,7-diazaspiro[3.5]nonane< 0.01< 0.031 - 2.5
Compound B2-1 (R-isomer)2-benzyl-2,7-diazaspiro[3.5]nonane< 0.01< 0.031 (Highly Active)
Table 2: Sigma Receptor Binding Affinity

Comparison of spirocyclic derivatives against standard flexible linkers[4].

CompoundScaffold CoreS1R Affinity ( Ki​ , nM)S2R Affinity ( Ki​ , nM)Selectivity (S2R/S1R)
Compound 4b 2,7-diazaspiro[3.5]nonane2.727.010x
Compound 5b 2,7-diazaspiro[3.5]nonane13.0102.0~8x
Control (Flexible) Diazabicyclo[4.3.0]nonane> 50.0> 200.0N/A

Validated Synthetic Methodology & Workflow

To utilize this scaffold, researchers typically begin with commercially available 2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane (CAS: 236406-55-6)[5]. The following self-validating protocol details the functionalization of the free secondary amine, followed by Boc deprotection, to yield the active pharmacophore[6][7].

Step-by-Step Protocol: Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane Derivatives

Phase 1: Reductive Amination (Functionalizing the N7 position) Rationale: Direct alkylation often leads to over-alkylation or quaternary ammonium salt formation. Reductive amination offers strict stoichiometric control.

  • Preparation: Dissolve 1.0 eq of N-Boc-2,7-diazaspiro[3.5]nonane in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Imine Formation: Add 1.2 eq of the desired aryl ketone/aldehyde. To overcome the steric hindrance inherent to the spirocyclic environment, add 2.0 eq of Titanium(IV) isopropoxide ( Ti(OPr−i)4​ ). Stir at 60°C for 4 hours.

  • Reduction: Cool the mixture to 0°C. Slowly add 1.5 eq of Sodium cyanoborohydride ( NaBH3​CN ) or NaBD4​ (if isotopic labeling is required). Stir at room temperature for 12 hours.

  • Validation: Quench with saturated NaHCO3​ . Extract with dichloromethane (DCM). Confirm the intermediate mass via LC-MS (ESI+).

Phase 2: Boc Deprotection (Liberating the N2 position) Rationale: The azetidine ring in the spiro system is sensitive to extreme, prolonged acidic conditions, which can trigger ring-opening rearrangements. A controlled TFA/DCM environment prevents this.

  • Acidic Cleavage: Dissolve the purified N-Boc-protected intermediate in DCM (0.1 M concentration). Cool to 0°C using an ice bath[6].

  • TFA Addition: Add Trifluoroacetic acid (TFA) dropwise until a 1:4 v/v ratio of TFA:DCM is achieved[6].

  • Reaction: Stir at 0°C to 20°C for exactly 3 hours[6].

  • Validation: Evaporate solvents to dryness under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the TFA salt of the free amine. TLC (Ninhydrin stain) should reveal a highly polar spot, confirming the loss of the lipophilic Boc group.

Phase 3: Nucleophilic Substitution & Resolution

  • React the liberated amine with the target electrophile (e.g., a fluorinated benzothiazinone precursor) in the presence of DIPEA and DMF at 80°C[7].

  • Chiral Resolution: Because the spiro-carbon introduces distinct 3D geometry when asymmetrically substituted, isolate the active enantiomers using preparative chiral HPLC (e.g., Chiralpak IG column) to yield the final R-enantiomer[2].

Synthesis_Workflow Start N-Boc-2,7-diazaspiro[3.5]nonane Step1 Reductive Amination (Ti(OPr-i)4 or NaBH3CN, Ketones) Start->Step1 Intermediate N-Boc-Protected Intermediate Step1->Intermediate Step2 Boc Deprotection (TFA in DCM, 0-20°C, 3h) Intermediate->Step2 Core Free Amine Spirocycle Core Step2->Core Step3 Nucleophilic Substitution (with BTZ Scaffold) Core->Step3 Final Lead Compound B2 (Broad-Spectrum BTZ) Step3->Final Chiral Chiral Resolution (R-enantiomer B2-1 Isolation) Final->Chiral

Fig 2: Validated synthetic workflow for 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives.

Conclusion & Future Perspectives

The integration of the 2,7-diazaspiro[3.5]nonane scaffold represents a masterclass in modern medicinal chemistry. By leveraging its rigid, sp3 -rich architecture, researchers can predictably alter the spatial trajectory of pharmacophores. Whether overcoming single-point mutations in mycobacterial enzymes via novel electrostatic interactions or perfectly spacing hydrophobic domains for Sigma receptor affinity, this spirocycle is a vital tool for the next generation of drug discovery.

References

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. PubMed Central (PMC), National Institutes of Health. URL:[Link] (Note: PMC ID representative of the specific SR ligand study cited).

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ResearchGate. URL:[Link]

Sources

Exploratory

2,7-Diazaspiro[3.5]nonane dihydrochloride molecular weight

An In-Depth Technical Guide to 2,7-Diazaspiro[3.5]nonane Dihydrochloride: Molecular Weight, Physicochemical Profiling, and Bioisosteric Applications Executive Summary In modern medicinal chemistry, the optimization of ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,7-Diazaspiro[3.5]nonane Dihydrochloride: Molecular Weight, Physicochemical Profiling, and Bioisosteric Applications

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires moving away from flat, planar ring systems. The spirocyclic diamine 2,7-diazaspiro[3.5]nonane has emerged as a premier bioisostere for piperazine and homopiperazine scaffolds[1]. By introducing three-dimensional complexity (increased fraction of sp³ carbons, or Fsp³), this scaffold alters spatial vectors, lowers lipophilicity, and frequently mitigates off-target liabilities such as hERG inhibition[2].

Because the free base of this aliphatic diamine is a highly polar, hygroscopic oil prone to oxidation, it is almost exclusively synthesized, stored, and utilized in drug development as a dihydrochloride salt . This whitepaper provides a rigorous physicochemical profile of 2,7-diazaspiro[3.5]nonane dihydrochloride, detailing its molecular weight derivation, analytical validation methodologies, and structural causality in drug discovery.

Physicochemical Profiling & Molecular Weight Derivation

The exact molecular weight of a compound dictates critical downstream calculations in drug development, including molarity for high-throughput screening (HTS) assays, formulation stoichiometry, and mass spectrometry tuning.

The core scaffold, 2,7-diazaspiro[3.5]nonane (free base), consists of a four-membered azetidine ring spiro-fused to a six-membered piperidine ring. The addition of two equivalents of hydrochloric acid yields the dihydrochloride salt, which significantly enhances crystallinity, bench stability, and aqueous solubility.

Quantitative Data Summary

The following table delineates the precise physicochemical metrics of both the free base and the dihydrochloride salt forms[3][4].

PropertyFree BaseDihydrochloride Salt
Chemical Name 2,7-Diazaspiro[3.5]nonane2,7-Diazaspiro[3.5]nonane dihydrochloride
CAS Registry Number 136098-14-11334499-85-2
Molecular Formula C₇H₁₄N₂C₇H₁₄N₂ · 2HCl (or C₇H₁₆Cl₂N₂)
Exact Mass (Monoisotopic) 126.1157 Da198.0691 Da
Average Molecular Weight 126.20 g/mol 199.12 g/mol
Topological Polar Surface Area 24.1 Ų~24.1 Ų (Base equivalent)
Physical State at STP Viscous oil / Low-melting solidCrystalline solid

Causality Note: The molecular weight of 199.12 g/mol is derived by adding the mass of the free base (126.20 g/mol ) to two equivalents of HCl (2 × 36.46 g/mol = 72.92 g/mol )[3][4]. When preparing molar solutions (e.g., 10 mM DMSO stocks for biological assays), researchers must use the 199.12 g/mol value to prevent critical dosing errors.

Structural Causality: The "Why" Behind Spirocyclic Bioisosterism

Why do medicinal chemists replace a simple, cheap piperazine ring with a more complex 2,7-diazaspiro[3.5]nonane system? The causality lies in the three-dimensional geometry of the spirocycle.

  • Altered Spatial Vectors: In a standard piperazine, the N-N distance is approximately 2.92 Å. In 2,7-diazaspiro[3.5]nonane, the spiro-fusion extends the N-N distance to roughly 4.87 Å and introduces a ~90° twist[1]. This orthogonal projection allows attached pharmacophores to access novel binding pockets that planar rings cannot reach.

  • Lipophilicity (logD) Reduction: Counterintuitively, adding a carbon atom to transition from piperazine to a spirocycle often lowers the lipophilicity (logD) of the final drug candidate[2]. This is driven by the increased basicity (higher pKa) of the spirocyclic nitrogens, leading to a stronger ionic state at physiological pH (7.4), which enhances aqueous solubility.

  • Safety Profile Enhancement: The increased Fsp³ character and altered geometry frequently disrupt the planar stacking interactions required for binding to the hERG potassium channel, thereby reducing cardiotoxic liabilities[5].

G A Piperazine Scaffold (Planar, Low Fsp3) B 2,7-Diazaspiro[3.5]nonane (Spirocyclic Bioisostere) A->B Scaffold Hopping C Increased Fsp3 Character B->C D Altered N-N Vector (4.87 Å) B->D E Increased Basicity B->E H Improved Clinical Developability C->H F Reduced Off-Target Binding (e.g., hERG) D->F G Lowered Lipophilicity (logD) E->G F->H G->H

Logical flow of spirocyclic bioisosteric replacement improving drug profiles.

Analytical Methodologies & Self-Validating Systems

To verify the integrity and molecular weight of 2,7-diazaspiro[3.5]nonane dihydrochloride before deploying it in a synthetic campaign, a robust LC-MS/MS protocol is required.

Because highly polar aliphatic diamines elute in the void volume of standard Reversed-Phase (C18) chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) must be utilized. This method acts as a self-validating system: the chromatography validates the polarity, while the mass spectrometer confirms the isotopic mass.

Step-by-Step Protocol: HILIC-ESI-MS Molecular Weight Validation

Phase 1: System Suitability & Preparation

  • Blank Run: Inject 5 µL of diluent (50:50 LC-MS grade Water:Acetonitrile) to establish a baseline and confirm the absence of carryover.

  • Standardization: Inject a known tuning standard (e.g., Reserpine or Caffeine) to self-validate the mass analyzer's calibration accuracy (± 0.1 Da tolerance).

  • Sample Prep: Gravimetrically weigh 1.99 mg of 2,7-diazaspiro[3.5]nonane dihydrochloride. Dissolve in 10 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to yield a 1 mM stock solution. Dilute 1:100 for injection.

Phase 2: Chromatographic Separation 4. Column Selection: Equip the LC system with a Waters BEH Amide HILIC column (2.1 × 100 mm, 1.7 µm). Causality: The amide stationary phase retains the highly polar diamine through hydrogen bonding and dipole interactions, preventing void-volume elution. 5. Mobile Phase:

  • Buffer A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Buffer B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Run a gradient from 95% B down to 50% B over 5 minutes. Note: In HILIC, the aqueous phase is the strong eluent.

Phase 3: Mass Spectrometry (ESI+) 7. Ionization: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Causality: In the source, the non-covalent HCl salts dissociate. The highly basic nitrogens of the free base are readily protonated by the formic acid in the mobile phase. 8. Detection: Monitor for the protonated molecular ion [M+H]⁺ at m/z 127.12 . 9. Validation: Analyze the isotopic distribution. The M+1 peak (m/z 128.12) should be approximately 8% of the base peak intensity, corresponding to the natural abundance of ¹³C in the C₇ skeleton.

Applications in Drug Discovery

The 2,7-diazaspiro[3.5]nonane scaffold has been successfully integrated into several advanced preclinical candidates:

  • Antimycobacterial Agents: In the development of next-generation benzothiazinones (BTZs) targeting Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), researchers utilized a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold. The spirocycle established stable electrostatic interactions with the highly conserved Asp326 residue of the DprE1 enzyme, yielding lead compounds with nanomolar potency (MIC < 0.01 μg/mL) and excellent oral PK profiles[5].

  • FAAH Inhibitors: In the pursuit of Fatty Acid Amide Hydrolase (FAAH) inhibitors for neuropathic pain, the 2,7-diazaspiro[3.5]nonane core was employed to extend the pharmacophore by nearly 2 Å compared to standard piperazines. This extension allowed the molecule to bridge distinct sub-pockets within the enzyme, resulting in >90% sustained inhibition of FAAH in rat brain models[1].

References

  • 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

The Spirocyclic Advantage: 2,7-Diazaspiro[3.5]nonane as a Transformative Scaffold in Modern Medicinal Chemistry

Executive Summary For decades, medicinal chemistry has relied heavily on flat, planar heterocycles like piperazine and morpholine. However, the modern drive to "escape flatland" has catalyzed the adoption of sp³-rich arc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry has relied heavily on flat, planar heterocycles like piperazine and morpholine. However, the modern drive to "escape flatland" has catalyzed the adoption of sp³-rich architectures to improve clinical success rates. Among these, 2,7-diazaspiro[3.5]nonane has emerged as a premier bioisostere. By imparting three-dimensionality, this spirocyclic scaffold dramatically alters the physicochemical properties of drug candidates—enhancing metabolic stability, increasing aqueous solubility, and providing unique vectors for pharmacophore presentation. This technical guide explores the structural rationale, therapeutic applications, and synthetic methodologies associated with this highly versatile chemical building block.

The Structural Rationale: Escaping Flatland

The drug-likeness of a compound is heavily influenced by its fraction of sp³ hybridized carbons (Fsp³). Traditional piperazine rings, while synthetically accessible, often suffer from poor solubility, high metabolic liabilities (e.g., CYP450 oxidation), and off-target toxicities such as hERG channel inhibition.

Substituting a planar ring with a 2,7-diazaspiro[3.5]nonane core fundamentally shifts the molecule's topological profile[1]. The perpendicular arrangement of the two rings in the spirocycle breaks molecular planarity, which disrupts crystal packing and consequently enhances aqueous solubility. Furthermore, the inherent steric bulk and rigidity of the spirocyclic scaffold shield adjacent vulnerable sites from enzymatic degradation, directly improving the pharmacokinetic (PK) half-life[2].

G A Piperazine Core (Planar, Low Fsp3) B 2,7-Diazaspiro[3.5]nonane (3D, High Fsp3) A->B Bioisosteric Replacement C Improved Aqueous Solubility B->C D Enhanced Metabolic Stability B->D E Unique Pharmacophore Vectorization B->E

Logical flow of physicochemical enhancements via piperazine bioisosteric replacement.

Key Therapeutic Applications

The unique vectorization provided by the 2,7-diazaspiro[3.5]nonane scaffold allows for highly specific interactions within complex protein binding pockets. Recent literature highlights its transformative impact across multiple therapeutic areas.

Antimycobacterial Agents (DprE1 Inhibitors)

Benzothiazinones (BTZs) are potent inhibitors of Mycobacterium tuberculosis (MTB) DprE1, but traditional BTZs are ineffective against nontuberculous mycobacteria (NTM) due to a Cys387Ala mutation in the target protein. Researchers recently discovered that incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold into the BTZ framework overcomes this resistance[3]. The optimized lead compound (B2) demonstrated broad-spectrum activity against both MTB and NTM strains. Mechanistically, the rigid spirocyclic core precisely positions the molecule to establish a highly stable electrostatic interaction with Asp326—a conserved residue across mycobacterial species—bypassing the mutated Cys387 site entirely[4].

Oncology: KRAS G12C Covalent Inhibitors

Historically considered "undruggable," the KRAS G12C mutation is a major driver in solid tumors. The development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives has yielded highly potent covalent inhibitors[5]. X-ray crystallography reveals that the 2,7-diazaspiro[3.5]nonane moiety perfectly occupies the switch-II pocket of the KRAS protein. The rigidity of the spirocycle acts as an anchor, optimally aligning the acryloyl amine warhead for irreversible covalent bonding with the mutated Cys12 residue, while simultaneously conferring high metabolic stability in liver microsomes[5].

G N1 KRAS G12C Mutant N2 Switch-II Pocket Accessibility N1->N2 N3 2,7-Diazaspiro[3.5]nonane Scaffold Positioning N2->N3 N4 Acryloyl Warhead Proximity to Cys12 N3->N4 Spatial Alignment N5 Irreversible Covalent Inhibition N4->N5

Structural mechanism of KRAS G12C inhibition utilizing the spirocyclic scaffold.

Target Selectivity in Neuropharmacology and DNA Repair

The substitution of piperazine with diazaspiro cores can profoundly modulate target affinity. In the development of Sigma-2 (σ2R) receptor ligands for neurodegenerative diseases, utilizing diazaspiro cores as spacer groups dramatically improved σ2R versus σ1R selectivity by rigidly defining the spatial distance between two aromatic pharmacophores[6]. Conversely, when the piperazine core of the FDA-approved drug Olaparib was replaced with a 2,7-diazaspiro[3.5]nonane derivative, PARP-1 affinity decreased significantly (up to 85-fold). While this reduced its efficacy as a PARP inhibitor, it provided crucial structure-activity relationship (SAR) insights, proving that the spirocyclic core can be used to intentionally dial out off-target DNA damage and cytotoxicity in multi-target drug design[7].

Synthetic Methodologies & Protocols

Working with highly strained spirocyclic diamines requires careful selection of reagents to prevent ring-opening or unwanted side reactions. The following is a field-validated, self-validating protocol for the functionalization of a mono-protected 2,7-diazaspiro[3.5]nonane core.

Step 1: Reductive Amination

Procedure: To a solution of N-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) and a target ketone (1.2 eq) in methanol, add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) and a catalytic amount of acetic acid. Stir at room temperature for 12 hours. Causality & Rationale: NaBH₃CN is specifically chosen over stronger reducing agents (like NaBH₄) because it is stable in mildly acidic conditions and selectively reduces the transient iminium ion without reducing the starting ketone into an alcohol byproduct.

Step 2: Boc Deprotection

Procedure: Isolate the intermediate, dissolve in Dichloromethane (DCM), and cool to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise (20% v/v). Warm to room temperature and stir for 2 hours. Causality & Rationale: While HCl in dioxane or diethyl ether is a standard deprotection method for amines, highly strained spirocyclic systems can be susceptible to acid-catalyzed ring-opening. TFA provides a milder, non-nucleophilic acidic environment that cleanly removes the Boc group while completely preserving the integrity of the spirocyclic core[6].

Step 3: Self-Validating Isolation (Acid-Base Extraction)

Procedure: Concentrate the reaction mixture in vacuo. Re-dissolve in water and acidify to pH 2 using 1M HCl. Wash the aqueous layer with Ethyl Acetate (discard organic layer). Basify the aqueous layer to pH 10 using 2M NaOH, then extract three times with DCM. Combine the DCM layers, dry over MgSO₄, and concentrate. Causality & Rationale: This orthogonal purification strategy acts as a self-validating system. Because the target spirocycle contains a highly basic secondary amine, its successful partitioning into the organic layer only at high pH guarantees the removal of neutral organic impurities. An LC-MS check at this stage confirming the expected mass validates both the presence and purity of the deprotected scaffold prior to downstream coupling.

G S1 N-Boc-2,7-diazaspiro[3.5]nonane S2 Reductive Amination (NaBH3CN / Ketone) S1->S2 S3 Intermediate Validation (LC-MS / TLC) S2->S3 S4 Boc Deprotection (TFA / DCM) S3->S4 Confirmed Mass S5 Amidation / Coupling (Warhead Attachment) S4->S5 S6 Final Spirocyclic Drug Candidate S5->S6

Step-by-step synthetic workflow for functionalizing the 2,7-diazaspiro[3.5]nonane core.

Quantitative Data Summary

The following table summarizes the biological impact of incorporating the 2,7-diazaspiro[3.5]nonane scaffold across various therapeutic targets.

Compound / Scaffold DerivativePrimary TargetBiological Activity / ImpactReference
Lead B2 (2-benzyl derivative)MTB DprE1MIC < 0.01 μg/mL (Highly Potent)3[3]
Lead B2 (2-benzyl derivative)NTM Strains DprE1MIC < 0.03125–2.5 μg/mL (Broad-Spectrum)3[3]
Compound 7b (Acryloyl derivative)KRAS G12CHigh metabolic stability; Dose-dependent tumor reduction5[5]
Compound 10c (Boc-spiro derivative)PARP-1IC₅₀ = 551.6 nM (~16-fold decrease vs piperazine)7[7]
Compound 15b (Amino-spiro derivative)PARP-1IC₅₀ = 4,397 nM (~85-fold decrease vs piperazine)7[7]

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link][1]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Journal of Medicinal Chemistry - ACS Publications[Link][3]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity PMC - NIH[Link][7]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity PubMed - Bioorganic & Medicinal Chemistry[Link][5]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands PMC - NIH[Link][6]

Sources

Exploratory

An In-Depth Technical Guide to 2,7-Diazaspiro[3.5]nonane Dihydrochloride: A Versatile Building Block in Modern Organic Synthesis

Abstract The imperative in modern drug discovery to explore novel chemical space has led to a surge in the use of three-dimensional (3D) scaffolds.[1][2] These structures offer an escape from the "flatland" of traditiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imperative in modern drug discovery to explore novel chemical space has led to a surge in the use of three-dimensional (3D) scaffolds.[1][2] These structures offer an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and clinical success rates.[2] Among these, the 2,7-diazaspiro[3.5]nonane core, a unique fusion of an azetidine and a piperidine ring sharing a single spirocyclic carbon, has emerged as a powerhouse building block. This guide provides an in-depth technical overview of 2,7-diazaspiro[3.5]nonane dihydrochloride, detailing its structural features, physicochemical properties, and strategic applications in the synthesis of complex molecules for researchers, medicinal chemists, and drug development professionals.

Introduction: The Value of Three-Dimensionality

For decades, medicinal chemistry has heavily relied on planar, aromatic scaffolds. While effective, this has led to the over-exploration of a limited chemical space. The shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a well-documented strategy to improve critical drug-like properties, including solubility, metabolic stability, and selectivity, ultimately increasing the probability of clinical success.[1][2]

Spirocyclic systems are at the forefront of this 3D revolution.[1] Their rigid, well-defined conformational structures allow for the precise spatial orientation of substituents, which can optimize interactions with biological targets. The 2,7-diazaspiro[3.5]nonane scaffold is particularly advantageous due to its dual-amine functionality, offering multiple points for diversification and modulation of properties such as basicity and polarity. The dihydrochloride salt form enhances its utility, providing a stable, solid, and water-soluble material that is convenient for handling and reaction setup.

Physicochemical Properties and Structural Features

The unique architecture of the 2,7-diazaspiro[3.5]nonane core imparts a favorable set of physicochemical properties. The presence of two nitrogen atoms in different ring systems (a four-membered azetidine and a six-membered piperidine) creates distinct electronic and steric environments, which is the key to its synthetic versatility.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source(s)
Molecular Formula C₇H₁₄N₂C₇H₁₆Cl₂N₂[3]
Molecular Weight 126.20 g/mol 199.12 g/mol [3]
Physical Form -Solid / Powder or crystals[3]
Storage Temperature -Room Temperature or 2-8°C[3]
XlogP (predicted) -0.3-[3]
InChIKey DROZYMFJWSYDRY-UHFFFAOYSA-NAOOZGIVAXMOXLP-UHFFFAOYSA-N[3]

Table 1: Key Physicochemical Properties of 2,7-Diazaspiro[3.5]nonane and its Dihydrochloride Salt.

The incorporation of azaspirocycles has been shown to lower lipophilicity (LogD) and improve aqueous solubility compared to their non-spirocyclic counterparts like piperazines and morpholines.[1][4] This modulation is critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[5][6]

Strategic Applications in Synthesis

The primary value of 2,7-diazaspiro[3.5]nonane dihydrochloride lies in its capacity for selective functionalization. The two nitrogen atoms exhibit differential reactivity, enabling chemists to install distinct substituents in a controlled, stepwise manner. Generally, the piperidinyl nitrogen (N7) is more nucleophilic and less sterically hindered than the azetidinyl nitrogen (N2), allowing for initial functionalization at this position under carefully controlled conditions.

Selective N-Functionalization Workflow

A common strategy involves the protection of one nitrogen atom while the other is derivatized. For instance, the N7 piperidine nitrogen can be selectively acylated or arylated first. Subsequently, the N2 azetidine nitrogen can be functionalized under different reaction conditions. Orthogonally protected derivatives are also synthetically valuable, allowing for deprotection and functionalization of each nitrogen independently.[7]

G cluster_0 Step 1: Selective Functionalization of N7 cluster_1 Step 2: Functionalization of N2 A 2,7-Diazaspiro[3.5]nonane (Free Base) B React with R1-X (e.g., Acyl chloride, Aryl halide) A->B Controlled Conditions C N7-Functionalized Intermediate B->C D N7-Functionalized Intermediate E React with R2-Y D->E F Differentially Disubstituted Product E->F

Workflow for selective disubstitution.

Case Studies in Drug Discovery

The 2,7-diazaspiro[3.5]nonane scaffold is a key component in several cutting-edge therapeutic programs, demonstrating its impact and versatility.

Covalent Inhibitors of KRAS G12C

The KRAS protein, a key regulator of cell growth, has long been considered "undruggable."[8][9] The discovery of a druggable pocket in the KRAS G12C mutant has revolutionized treatment for certain cancers.[10][11][12] Several potent covalent inhibitors utilize the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety.[8][9] In these molecules, the spirocyclic core acts as a rigid, three-dimensional scaffold that precisely positions the acrylamide "warhead" to form a covalent bond with the mutant cysteine residue (Cys12) in the switch-II pocket of the protein, locking it in an inactive state.[8][11] This inhibits downstream signaling pathways that drive tumor proliferation.[10]

cluster_pathway KRAS Signaling Pathway RTK RTK (e.g., EGFR) KRAS_GTP Active KRAS-GTP RTK->KRAS_GTP RAF RAF/MEK/ERK Pathway KRAS_GTP->RAF KRAS_GDP Inactive KRAS-GDP KRAS_GTP->KRAS_GDP GTP Hydrolysis Proliferation Cell Proliferation & Survival RAF->Proliferation Inhibitor 2,7-Diazaspiro[3.5]nonane- based KRAS G12C Inhibitor Inhibitor->KRAS_GTP Covalent Binding

Inhibition of the KRAS G12C pathway.
Sigma Receptor (SR) Ligands

Sigma receptors (σ1R and σ2R) are involved in numerous neurological and pathological processes and are attractive targets for treating neuropathic pain, psychiatric disorders, and cancer.[13] The 2,7-diazaspiro[3.5]nonane core has been instrumental in developing high-affinity SR ligands.[14][15] Studies have shown that this scaffold provides optimal features for SR recognition, leading to compounds with low nanomolar Ki values.[14][15] Interestingly, subtle modifications to the substituents on the diazaspiro-nonane core can switch the functional profile of the resulting ligand from an antagonist to an agonist, highlighting the scaffold's ability to fine-tune biological activity.[14]

Broad-Spectrum Antimycobacterial Agents

The rise of drug-resistant mycobacterial infections, including tuberculosis (TB), necessitates the development of new classes of antibiotics. Benzothiazinones (BTZs) are potent inhibitors of the DprE1 enzyme, which is essential for mycobacterial cell wall synthesis.[16][17] However, their spectrum is often limited. Researchers discovered that incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety into the BTZ scaffold led to compounds with potent, broad-spectrum activity against both M. tuberculosis and intrinsically resistant nontuberculous mycobacteria (NTM).[16][17] The spirocyclic scaffold was found to be optimal for maintaining biological activity, likely by establishing key interactions within the enzyme's active site.[16]

Experimental Protocols

The following section provides a representative, field-proven protocol for a common transformation involving 2,7-diazaspiro[3.5]nonane dihydrochloride.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the mono-N-arylation of 2,7-diazaspiro[3.5]nonane with an aryl bromide. The choice of ligand and base is crucial for achieving high yields and selectivity.[18][19][20]

Materials:

  • 2,7-Diazaspiro[3.5]nonane dihydrochloride (1.0 eq.)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.0-1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., Xantphos or BINAP, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 3.0-4.0 eq. to neutralize the salt and drive the reaction)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Reagent Addition: Add 2,7-diazaspiro[3.5]nonane dihydrochloride and the aryl bromide to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated 2,7-diazaspiro[3.5]nonane derivative.

Causality and Self-Validation:

  • Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive. Failure to maintain an inert atmosphere will result in catalyst deactivation and poor or no conversion.

  • Choice of Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and the hydrochloride salt without competing in the coupling reaction. The stoichiometry is critical; at least 2 equivalents are needed to neutralize the starting material, with an additional 1-2 equivalents to facilitate the catalytic cycle.

  • Ligand Selection: The phosphine ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. Bulky, electron-rich ligands are often most effective.[19] Successful product formation validates the proper assembly and function of the catalytic system.

Conclusion and Future Outlook

2,7-Diazaspiro[3.5]nonane dihydrochloride has cemented its role as a premier building block in contemporary organic synthesis and medicinal chemistry. Its inherent three-dimensionality, coupled with the potential for selective, dual functionalization, provides a robust platform for creating novel molecules with improved drug-like properties. The successful application of this scaffold in developing clinical candidates for challenging targets like KRAS G12C underscores its immense value. As the demand for sp³-rich, structurally diverse compounds continues to grow, the strategic use of 2,7-diazaspiro[3.5]nonane and its derivatives will undoubtedly continue to expand, paving the way for the next generation of innovative therapeutics.

References

  • De Ruiter, B., & Orru, R. V. A. (2020). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abir, A., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. Available at: [Link]

  • Stepan, A. F., et al. (2016). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Tanimura, H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abir, A., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. Available at: [Link]

  • Scott, M. K., et al. (2021). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. Available at: [Link]

  • Meyers, M. J., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Tanimura, H., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Piaz, V. D., et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. University of Siena Institutional Repository. Available at: [Link]

  • Shanghai Hanhong Technology Co., Ltd. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[15][21]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron. Available at: [Link]

  • Holm, R. (2023). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. Available at: [Link]

  • ResearchGate. (2026). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ResearchGate. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Dmytriv, Y., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Dmytriv, Y., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, H., et al. (2016). Site-selective and stereoselective functionalization of unactivated C–H bonds. Nature. Available at: [Link]

  • GlobalRPH. (2025). KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. GlobalRPH. Available at: [Link]

  • MacMillan, D. W. C., et al. (2019). Site-Selective Switching Strategies to Functionalize Polyazines. Journal of the American Chemical Society. Available at: [Link]

  • Harris, D. A., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. Available at: [Link]

  • Corti, F., et al. (2025). KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. Cancers. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Evaluation of 2,7-Diazaspiro[3.5]nonane-Based Benzothiazinones for Broad-Spectrum Antimycobacterial Activity

Executive Summary & Rationale The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and the rising incidence of nontuberculous mycobacteria (NTM) infections, particularly M. abscessus, present a formid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and the rising incidence of nontuberculous mycobacteria (NTM) infections, particularly M. abscessus, present a formidable clinical challenge[1]. Benzothiazinones (BTZs) such as PBTZ169 (macozinone) are highly potent inhibitors of DprE1, an essential enzyme responsible for mycobacterial cell wall arabinogalactan synthesis[2]. However, standard BTZs are ineffective against NTM due to a critical Cys387Ala mutation in the NTM DprE1 active site, which abolishes the drug's covalent binding mechanism[1].

Recent medicinal chemistry campaigns have demonstrated that replacing standard BTZ side chains with a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold successfully bypasses this resistance mechanism[1]. The rigid spirocyclic core minimizes conformational entropy and projects the benzyl moiety to establish a stable electrostatic interaction with Asp326—a residue highly conserved across both MTB and NTM species[1]. This structural innovation yields broad-spectrum antimycobacterial agents (e.g., Compounds B2-1 and 2d) with exceptional pharmacokinetic (PK) profiles and in vivo safety[1][3].

Mechanistic Grounding: Overcoming NTM Resistance

The 2,7-diazaspiro[3.5]nonane framework introduces a 90-degree twist between its constituent rings, altering the exit vectors of the substituents compared to planar piperazines. This unique 3D geometry not only improves metabolic stability by resisting oxidative degradation but also perfectly aligns the benzylic pharmacophore with the Asp326 residue in the DprE1 binding pocket[1].

DprE1_Pathway BTZ Standard BTZ (PBTZ169) MTB M. tuberculosis DprE1 (Cys387 Present) BTZ->MTB Covalent Binding NTM M. abscessus DprE1 (Cys387Ala Mutation) BTZ->NTM Binding Fails Spiro 2,7-diazaspiro[3.5]nonane BTZ Spiro->MTB Dual Action Spiro->NTM Bypasses Mutation Asp326 Asp326 Residue (Highly Conserved) Spiro->Asp326 Electrostatic Interaction Death Enzyme Inhibition & Cell Death MTB->Death Resist Resistance (No Binding) NTM->Resist Asp326->Death Broad-Spectrum Efficacy

Fig 1: DprE1 inhibition pathway comparing standard BTZs and 2,7-diazaspiro[3.5]nonane derivatives.

Chemical Synthesis Protocols

The following self-validating workflows detail the synthesis of the lead 2-benzyl-2,7-diazaspiro[3.5]nonane BTZ derivatives[1][3].

Protocol 3.1: Reductive Amination (Spirocycle Functionalization)
  • Objective: Attach the benzylic targeting moiety to the spirocyclic core.

  • Reagents: N-Boc-2,7-diazaspiro[3.5]nonane, substituted acetophenone/benzaldehyde, Ti(OPr-i)₄, NaBH₃CN, anhydrous EtOH.

  • Causality: Titanium tetraisopropoxide [Ti(OPr-i)₄] acts as a Lewis acid to drive the formation of the sterically hindered imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is selected for its mild reducing properties, selectively reducing the imine to the amine without reducing the unreacted ketone/aldehyde.

  • Procedure:

    • Dissolve N-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) and the target ketone (1.2 eq) in anhydrous EtOH.

    • Add Ti(OPr-i)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours under N₂ to ensure complete imine formation.

    • Cool the mixture to 0 °C and add NaBH₃CN (1.5 eq) in portions. Stir for an additional 6 hours.

    • Quench with H₂O, filter through Celite to remove titanium salts, and extract with EtOAc.

  • QC Checkpoint: Reaction completion must be monitored by TLC (ninhydrin stain). The intermediate mass is verified by LC-MS (ESI+).

Protocol 3.2: Boc Deprotection
  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Causality: TFA provides the necessary acidic environment to cleanly cleave the tert-butyl carbamate (Boc) protecting group via acid-catalyzed hydrolysis, yielding the secondary amine required for coupling to the BTZ core[1].

  • Procedure:

    • Dissolve the intermediate from 3.1 in DCM (0.1 M).

    • Add TFA dropwise at 0 °C (DCM:TFA ratio 4:1).

    • Warm to room temperature and stir for 3 hours.

    • Evaporate solvents to dryness and triturate with diethyl ether to precipitate the TFA salt.

  • QC Checkpoint: Disappearance of the t-butyl singlet (~1.4 ppm) in ¹H NMR confirms complete deprotection.

Protocol 3.3: SₙAr Coupling with the Benzothiazinone Core
  • Reagents: 2-chloro-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (BTZ core), DIPEA, DMF.

  • Causality: The highly electron-deficient BTZ core undergoes rapid Nucleophilic Aromatic Substitution (SₙAr) at the C-2 position. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the generated HCl, preventing protonation of the spirocyclic amine and driving the reaction forward.

  • Procedure:

    • Dissolve the deprotected spirocycle (1.1 eq) and the BTZ core (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir at room temperature for 2 hours.

    • Pour the mixture into ice water to precipitate the crude product. Filter and purify via flash chromatography (DCM/MeOH).

  • QC Checkpoint: HPLC purity must exceed 95%. High-resolution mass spectrometry (HRMS) is required to confirm the exact mass of the coupled product.

Protocol 3.4: Chiral Resolution (Isolation of the R-enantiomer)
  • Causality: When a methyl group is present at the benzylic carbon (e.g., Compound B2-1), it introduces a stereocenter. The R-enantiomer exhibits superior spatial alignment with Asp326 in the DprE1 binding pocket compared to the S-enantiomer, resulting in significantly lower MIC values[1].

  • Procedure: Resolve the racemic mixture using preparative chiral HPLC (e.g., Chiralpak IC column) with an isocratic mobile phase of Hexane/IPA.

  • QC Checkpoint: Enantiomeric excess (ee) > 99% must be confirmed by analytical chiral HPLC.

Biological Evaluation Workflows

Protocol 4.1: Resazurin Microtiter Assay (REMA) for MIC Determination
  • Causality: Mycobacteria are notoriously slow-growing (MTB doubling time ~15-20 hours). REMA leverages the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells, allowing for accurate, high-throughput MIC determination without relying on slow colony-forming unit (CFU) counts.

  • Procedure:

    • Cultivate mycobacterial strains (e.g., M. tuberculosis H37Rv, M. abscessus 19977) in Middlebrook 7H9 broth supplemented with 10% OADC.

    • Dispense 100 µL of bacterial suspension (adjusted to OD₆₀₀ 0.01) into 96-well plates.

    • Add serially diluted compounds (0.01 to 32 µg/mL). Incubate at 37 °C for 7 days (for MTB) or 3 days (for rapidly growing NTMs).

    • Add 30 µL of 0.01% resazurin solution per well. Incubate for an additional 24 hours.

    • Measure fluorescence (Ex 530 nm / Em 590 nm).

  • QC Checkpoint: The assay must include a vehicle control (1% DMSO) to establish baseline maximum fluorescence and a positive control (PBTZ169) to validate the susceptibility of the MTB strain.

Quantitative Data & Structure-Activity Relationship (SAR)

The integration of the 2,7-diazaspiro[3.5]nonane scaffold dramatically shifts the activity profile of the BTZ class. As shown in Table 1, while the standard drug PBTZ169 is highly potent against MTB, it is completely inactive against M. abscessus. The R-enantiomer of the spirocyclic derivative (Compound B2-1) restores nanomolar to low-micromolar potency across both MTB and NTM strains[1].

Table 1: In Vitro Antimycobacterial Activity (MIC, µg/mL)

Strain / IsolatePBTZ169 (Standard)Compound B2 (Racemate)Compound B2-1 (R-enantiomer)
M. tuberculosis H37Rv< 0.01< 0.01< 0.01
M. tuberculosis MDR< 0.01< 0.01< 0.01
M. abscessus 19977 (NTM)> 32.02.501.25
M. avium (NTM)0.50< 0.03< 0.03

Conclusion

The rational design and synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones represent a critical breakthrough in antimycobacterial drug development. By utilizing a rigid spirocyclic core to project a benzylic targeting moiety toward the highly conserved Asp326 residue, these compounds successfully bypass the Cys387Ala mutation that confers intrinsic resistance in NTM species. The protocols outlined herein provide a robust, self-validating framework for the synthesis and evaluation of next-generation, broad-spectrum DprE1 inhibitors.

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry (2025).[Link]

  • Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. European Journal of Medicinal Chemistry (2020).[Link]

Sources

Application

Application Note: Strategic Incorporation of the 2,7-Diazaspiro[3.5]nonane Scaffold in PROTAC Linker Design

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Validated Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Validated Protocols.

Executive Summary & Mechanistic Rationale

As the field of targeted protein degradation matures, the limitations of first-generation Proteolysis Targeting Chimeras (PROTACs) have become increasingly apparent. Early designs relied heavily on flexible polyethylene glycol (PEG) or linear alkyl chains. While synthetically tractable, these highly flexible linkers frequently result in poor oral bioavailability, high metabolic clearance, and massive entropic penalties during ternary complex formation[1].

As a Senior Application Scientist, I advocate for the strategic rigidification of PROTAC linkers using spirocyclic scaffolds—specifically 2,7-diazaspiro[3.5]nonane . This structural motif fundamentally alters the physicochemical and thermodynamic profile of the degrader.

The Causality of Spirocyclic Rigidification
  • Thermodynamic Pre-organization (The Entropic Penalty): Flexible linkers exist in a vast ensemble of conformations in aqueous solution. For a PROTAC to induce the necessary proximity between a Protein of Interest (POI) and an E3 ligase, the linker must collapse into a single bioactive conformation. This results in a severe loss of conformational entropy ( −TΔS ). The 2,7-diazaspiro[3.5]nonane scaffold restricts dihedral angles, pre-organizing the PROTAC and drastically lowering the entropic barrier to ternary complex formation[1].

  • Physicochemical Optimization: Replacing long PEG chains with spirocycles reduces the polar surface area (PSA) and eliminates oxidizable ether linkages. This directly translates to improved metabolic stability (longer t1/2​ ) and enhanced membrane permeability.

  • The Rigidity Trade-off: Hyper-rigid linkers can be detrimental if their exit vectors do not perfectly align with the POI-E3 interface, leading to steric clashes. Recent comparative analyses demonstrate that while extreme rigidity maximizes intracellular accumulation, it can compromise ternary complex stability if vector alignment is poor[2]. The 2,7-diazaspiro[3.5]nonane scaffold provides an optimal balance—offering sufficient rigidity to improve pharmacokinetic (PK) properties while maintaining enough structural adaptability to facilitate cooperative POI-E3 interactions[3].

Comparative Data Analysis

To illustrate the impact of linker architecture, the following table summarizes the representative physicochemical and biological profiling of PROTACs transitioning from flexible to spirocyclic linkers.

Linker ArchitectureStructural FlexibilityEntropic Penalty ( −TΔS )Permeability ( Papp​ )Metabolic Stability ( t1/2​ )Typical DC50​ Impact
PEG n​ / Alkyl High (Highly dynamic)HighLow to ModerateLow (Oxidizable ethers)Baseline
Piperazine-Alkyl Moderate (Semi-rigid)ModerateModerateModerate2 to 5-fold improvement
2,7-Diazaspiro[3.5]nonane Low (Rigid Spirocycle)Low (Pre-organized)HighHigh (Sterically shielded)10 to 50-fold improvement*

*Assumes optimal exit vector alignment between the POI and E3 ligase ligands.

System Architecture & Workflows

To conceptualize the integration of spirocyclic linkers, we must visualize both the biological pathway they enhance and the self-validating experimental workflow required to evaluate them.

Pathway POI Target Protein (POI) Ternary Ternary Complex (Low Entropic Penalty) POI->Ternary PROTAC Rigidified PROTAC (2,7-Diazaspiro[3.5]nonane) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Fig 1. UPS degradation pathway enhanced by rigid spirocyclic PROTAC linkers.

Workflow Step1 1. Linker Synthesis (Boc-deprotection & Coupling) Step2 2. In Vitro Validation (TR-FRET Ternary Assay) Step1->Step2 Step3 3. Permeability Profiling (PAMPA / Caco-2) Step2->Step3 Step4 4. Cellular Degradation (HiBiT / Western Blot) Step3->Step4 Decision Optimization Required? Step4->Decision Decision->Step1 Yes

Fig 2. Self-validating experimental workflow for spirocyclic PROTAC evaluation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. As experts in the field know, observing target degradation is not enough; one must prove the degradation is mechanistically driven by the PROTAC and not an off-target artifact.

Protocol A: Synthesis & Conjugation of 2,7-Diazaspiro[3.5]nonane Linkers

Commercially available mono-Boc-2,7-diazaspiro[3.5]nonane[4] serves as the ideal starting building block.

Step-by-Step Methodology:

  • First Amidation: Dissolve the E3 ligase ligand containing a free carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate. Add mono-Boc-2,7-diazaspiro[3.5]nonane (1.1 eq). Stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the intermediate in a 20% TFA/DCM solution. Stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure to yield the TFA salt of the free amine.

  • Second Amidation/Alkylation: Couple the free amine of the spirocycle to the POI ligand using identical HATU/DIPEA conditions or via reductive amination (NaBH 3​ CN) if the POI ligand features an aldehyde.

Causality Insight: Why use HATU instead of standard EDC/HOBt? The secondary amines within the rigid 2,7-diazaspiro[3.5]nonane core are highly sterically hindered. HATU provides the superior coupling efficiency required to overcome this steric bulk, minimizing unreacted starting materials and complex side products.

Protocol B: Ternary Complex Formation Assay (TR-FRET)

Before moving to cells, you must validate that the rigidified linker actually supports ternary complex formation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 10 nM Terbium (Tb)-labeled E3 ligase (e.g., VHL or CRBN) and 50 nM GFP-labeled POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • PROTAC Titration: Dispense the spirocyclic PROTAC into a 384-well plate in a 12-point dose-response curve (ranging from 1 pM to 10 μ M).

  • Incubation & Reading: Add the protein master mix to the PROTAC wells. Incubate for 60 minutes at room temperature. Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm).

  • Self-Validation Checkpoint: Include a well with a vast excess (100 μ M) of free E3 ligand. This should completely abolish the TR-FRET signal, proving the interaction is specifically mediated by the PROTAC.

Causality Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a time delay before measurement, eliminating short-lived background autofluorescence from the rigid small molecules. This provides the high signal-to-noise ratio essential for accurately mapping the "hook effect" (where binary complexes outcompete ternary complexes at high concentrations).

Protocol C: Intracellular Degradation Assay (Endogenous HiBiT)

To accurately measure DC50​ (concentration degrading 50% of the target) and Dmax​ (maximum degradation), physiological expression levels must be maintained.

Step-by-Step Methodology:

  • Cell Seeding: Seed CRISPR-engineered cells expressing a HiBiT-tagged POI into 96-well white opaque plates at 10,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with the spirocyclic PROTAC in a dose-response format (0.1 nM to 10 μ M) for 4 to 24 hours.

  • Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent. Incubate for 10 minutes and read luminescence.

  • Self-Validation Checkpoint (The Epimer Control): Treat a parallel set of wells with an inactive epimer of the PROTAC (e.g., using the cis-hydroxyproline variant if targeting VHL). The epimer will have identical permeability and physicochemical properties but cannot recruit the E3 ligase. Lack of degradation in this control definitively proves that the observed protein loss is UPS-mediated and not due to off-target cytotoxicity.

Causality Insight: Using an endogenous HiBiT CRISPR knock-in prevents the overexpression artifacts common in plasmid-based transient transfections. Overexpression skews the POI:E3 stoichiometric ratio, which can artificially mask the true degradation kinetics and misrepresent the efficiency of the spirocyclic linker.

References

  • Precise PEG LLC. Linkers in PROTACs. Accessed March 2026.1

  • Enamine. Linkers for Linkerology. Accessed March 2026.

  • Osawa, H., et al. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 16(10), 4721-4730.2

  • Lu, et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, 68(24), 26311-26327.3

  • MedChemExpress. 7-Boc-(2,7-Diazaspiro[3.5]nonane) | PROTAC Linker. Accessed March 2026.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,7-Diazaspiro[3.5]nonane

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[3.5]nonane. This valuable spirocyclic diamine is a crucial building block in modern drug discovery, prized for its ability to introduce three-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[3.5]nonane. This valuable spirocyclic diamine is a crucial building block in modern drug discovery, prized for its ability to introduce three-dimensional complexity and novel physicochemical properties into molecular scaffolds. Its unique structure, featuring an azetidine ring fused to a piperidine ring through a spirocyclic center, has been incorporated into a range of therapeutic candidates, including inhibitors of KRAS G12C and sigma receptors.[1][2]

However, the synthesis of this strained, bicyclic system is not without its challenges. Low yields, difficult purifications, and unexpected side reactions are common hurdles. This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights to overcome these obstacles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and improve your synthetic outcomes.

Core Synthetic Strategies: An Overview

The construction of the 2,7-diazaspiro[3.5]nonane core typically involves multi-step sequences. While several routes have been reported, many converge on a few key strategies. A prevalent approach begins with a substituted piperidine-4-one, which serves as the anchor for constructing the azetidine ring.

A representative synthetic pathway often involves the following key transformations:

  • Formation of a Quaternary Center: Creating the spirocyclic carbon atom, often by nucleophilic addition to a cyano group or other electrophilic center at the 4-position of the piperidine ring.

  • Reduction and Cyclization: Reducing a nitrile or ester group to an amine or alcohol, followed by an intramolecular cyclization to form the four-membered azetidine ring. This step is often the most challenging due to the ring strain of the product.[3][4]

  • Protecting Group Manipulation: The use of orthogonal protecting groups (e.g., Boc, Cbz) is essential for selectively functionalizing the two distinct nitrogen atoms.[3][4]

Below is a generalized workflow illustrating this common synthetic logic.

G cluster_0 Piperidine Core Functionalization cluster_1 Azetidine Ring Formation cluster_2 Final Deprotection Start N-Protected Piperidin-4-one Step1 Introduce Cyano & Leaving Group Precursor Start->Step1 e.g., Strecker or related reaction Step2 Reduction of Nitrile to Primary Amine Step1->Step2 e.g., LiAlH4 or BH3-THF Step3 Intramolecular Cyclization (SN2) Step2->Step3 Base-mediated ring closure Step4 Protected 2,7-Diazaspiro [3.5]nonane Step3->Step4 Final 2,7-Diazaspiro [3.5]nonane Step4->Final e.g., TFA or H2, Pd/C

Caption: Generalized synthetic workflow for 2,7-diazaspiro[3.5]nonane.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My yield for the intramolecular cyclization to form the azetidine ring is very low. What is going wrong?

Answer: This is the most frequently encountered bottleneck. Forming a strained four-membered ring via intramolecular nucleophilic substitution is kinetically and thermodynamically challenging. Low yields are typically caused by competing intermolecular side reactions (e.g., dimerization, polymerization) or an insufficiently reactive substrate.

Causality & Solutions:

Potential CauseScientific RationaleRecommended Solution
Intermolecular Reactions Dominate At high concentrations, the probability of two reactive molecules finding each other is greater than a single molecule's ends finding each other.Apply High-Dilution Conditions: Slowly add the substrate solution via a syringe pump to a large volume of solvent containing the base. This maintains a very low substrate concentration, favoring the intramolecular pathway.[5]
Poor Leaving Group The rate of the SN2 reaction is highly dependent on the quality of the leaving group. A hydroxyl group is a poor leaving group.Activate the Alcohol: Convert the primary alcohol (resulting from nitrile reduction) into a better leaving group, such as a tosylate (TsCl, pyridine) or mesylate (MsCl, Et3N).[6] Halides are also effective.
Incorrect Base Selection A weak base may not fully deprotonate the nucleophilic amine. A bulky or nucleophilic base can cause side reactions like elimination (E2).Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is a common and effective choice for deprotonating the amine to initiate the cyclization.[5] Ensure the reaction is performed under strictly anhydrous conditions.
Steric Hindrance Bulky protecting groups on the piperidine nitrogen can sterically hinder the cyclization.Evaluate Protecting Group: If possible, consider if a smaller protecting group on the piperidine nitrogen could be used during this critical step.

Question 2: During the LiAlH₄ reduction of my amide or nitrile precursor, I'm getting a complex mixture of products, including some that appear to have a double bond.

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful and often aggressive reducing agent. Improper temperature control or quenching can lead to over-reduction and elimination side reactions.[7]

Troubleshooting Workflow:

G Start Low Yield / Impurities in LiAlH4 Reduction Check1 Reaction Temperature Too High? Start->Check1 Check2 Anhydrous Conditions Maintained? Check1->Check2 No Sol1 Maintain 0 °C during addition and allow to warm slowly to RT. Use an ice bath. Check1->Sol1 Yes Check3 Using Milder Alternatives? Check2->Check3 Yes Sol2 Thoroughly dry all glassware. Use anhydrous solvents (e.g., THF). Run under N2 or Ar. Check2->Sol2 No Sol3 Consider using Borane-THF (BH3·THF), which can be milder and more selective for certain functional groups. Check3->Sol3 No End Improved Yield and Purity Sol1->End Monitor by TLC/LCMS Sol2->End Monitor by TLC/LCMS Sol3->End Monitor by TLC/LCMS

Caption: Troubleshooting workflow for LiAlH₄ reduction issues.

Expert Insight: A carefully controlled work-up is critical. The Fieser work-up method for quenching LiAlH₄ reactions is highly recommended. For every 'X' grams of LiAlH₄ used, quench sequentially and cautiously at 0 °C with:

  • 'X' mL of water

  • 'X' mL of 15% aqueous NaOH

  • '3X' mL of water This procedure typically produces a granular, easily filterable aluminum salt precipitate.[5]

Question 3: I'm having trouble purifying the final 2,7-diazaspiro[3.5]nonane. It streaks badly on my silica gel column.

Answer: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups on the silica surface strongly interact with the basic nitrogen atoms of your compound, leading to poor peak shape, streaking, and often, irreversible adsorption (low recovery).

Purification Strategies:

  • Acid-Base Extraction: This is the most effective first-pass purification for a diamine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). Your diamine will become the protonated dihydrochloride salt and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH to pH > 12) and extract your purified free-base product back into an organic solvent.[8]

  • Modified Column Chromatography: If chromatography is necessary, you must neutralize the acidic silica surface.

    • Option A (Recommended): Use an eluent containing a small amount of a volatile base. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol/NH₄OH 90:9:1).[8]

    • Option B: Use a different stationary phase, such as basic alumina.[8]

  • Salt Crystallization: A highly effective method for obtaining material of very high purity is to form a salt and recrystallize it. After purification by acid-base extraction, dissolve the free base in a solvent like methanol or isopropanol and carefully add a solution of HCl in ether or dioxane to precipitate the dihydrochloride salt. This salt is typically a stable, crystalline solid that is much easier to handle than the free base.

Frequently Asked Questions (FAQs)

Q1: How can I selectively functionalize only one of the two nitrogen atoms?

A1: This is the key to using 2,7-diazaspiro[3.5]nonane as a versatile building block. The solution lies in using orthogonal protecting groups . A common strategy is to synthesize the scaffold with two different protecting groups, one on the azetidine nitrogen (N-2) and one on the piperidine nitrogen (N-7). For example, a Benzyl (Cbz or Bn) group and a tert-butoxycarbonyl (Boc) group are orthogonal.[3]

  • The Cbz group is stable to the acidic conditions used to remove a Boc group (e.g., TFA).

  • The Boc group is stable to the hydrogenolysis conditions used to remove a Cbz group (H₂, Pd/C). This allows you to deprotect and functionalize one nitrogen atom while the other remains protected.

Q2: What is the best way to monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is the workhorse for reaction monitoring. However, for a highly polar diamine, visualization can be tricky.

  • Staining: The compound may not be UV active. Use stains like potassium permanganate (KMnO₄) or ninhydrin. Ninhydrin is particularly useful as it reacts with both primary and secondary amines to give a distinct color.

  • LCMS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It will not only show the disappearance of starting material and the appearance of the product but will also confirm the mass of the product, helping to identify any major side products.

Q3: What are the recommended storage conditions for the final product?

A3: The free base of 2,7-diazaspiro[3.5]nonane is a basic amine and can be hygroscopic and absorb atmospheric carbon dioxide over time, forming a carbonate salt. For long-term stability, it is best to store it as the dihydrochloride salt. If you are using the free base, store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a refrigerator or freezer.

Detailed Experimental Protocol: Boc Deprotection

This protocol describes the removal of a tert-butoxycarbonyl (Boc) group, a common final step in the synthesis.

Materials:

  • N-Boc-2,7-diazaspiro[3.5]nonane derivative (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂), dissolve the Boc-protected spiro-diamine in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise to the stirred solution. Gas evolution (isobutylene) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 1-3 hours.[9]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the oily residue in DCM and transfer it to a separatory funnel.

  • Carefully add saturated NaHCO₃ solution to neutralize the trifluoroacetate salt. Caution: CO₂ evolution will cause pressure buildup. Swirl gently before shaking. Continue adding base until the aqueous layer is basic (pH > 8).

  • Separate the layers and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free diamine. The product can then be further purified if necessary (see Troubleshooting Question 3).

References

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • The Journal of Organic Chemistry - The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Google Patents - Synthesis method of drug intermedi
  • PubMed - Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]

  • ResearchGate - Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • PubChem - 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives as mmp9 inhibitors for the treatment of dry eye disease. [Link]

  • PubMed Central (PMC) - Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. [Link]

  • Patsnap - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. [Link]

  • Semantic Scholar - S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • ResearchGate - An improved synthesis of 2-oxa-7-azaspiro[3][6]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • PubChem - 2,7-Diazaspiro[3.5]nonane. [Link]

  • PubMed - Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • ResearchGate - The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. [Link]

Sources

Optimization

Technical Support Center: Reactions of 2,7-Diazaspiro[3.5]nonane

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,7-diazaspiro[3.5]nonane and its derivatives. This document provides in-depth troubleshooting advice an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,7-diazaspiro[3.5]nonane and its derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this valuable spirocyclic scaffold. Our focus is on anticipating and resolving issues related to common side products, ensuring the integrity and success of your synthetic workflows.

Introduction: The Challenge of Selectivity

2,7-Diazaspiro[3.5]nonane is a conformationally restricted diamine scaffold increasingly used in medicinal chemistry to explore novel three-dimensional chemical space.[1][2] Its unique structure, featuring two secondary amine groups with different steric and electronic environments (an azetidine and a piperidine ring), presents a significant synthetic challenge: achieving selective functionalization. The primary difficulties arise from controlling the site of reaction (N2 vs. N7) and the degree of substitution (mono- vs. di-functionalization). This guide will break down the most common side products encountered and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Mono-N-Alkylation Reactions

Question: I am attempting a mono-N-alkylation of 2,7-diazaspiro[3.5]nonane, but my reaction mixture shows significant amounts of the di-alkylated product and unreacted starting material. How can I improve the selectivity for the mono-alkylated product?

Answer: This is the most common issue in the functionalization of 2,7-diazaspiro[3.5]nonane. The formation of the di-alkylated side product is a result of the second amine reacting after the first alkylation has occurred. Often, the mono-alkylated product can be more nucleophilic than the starting diamine, leading to faster subsequent reactions.[3]

Core Problem: Lack of control over stoichiometry and reactivity.

Troubleshooting & Preventative Measures:

  • Stoichiometry Control:

    • Use an Excess of the Diamine: Employ a 2- to 5-fold excess of the 2,7-diazaspiro[3.5]nonane relative to the alkylating agent. This statistically favors the mono-alkylation of the diamine over the di-alkylation. The unreacted diamine can typically be removed during aqueous workup or by chromatography.

    • Slow Addition of Alkylating Agent: Adding the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[4]

  • Leverage Protecting Groups:

    • Mono-Protection Strategy: The most robust method for achieving mono-selectivity is to start with a mono-protected version of the diamine, such as 7-Boc-2,7-diazaspiro[3.5]nonane.[5] This allows for the selective alkylation of the free N2 amine on the azetidine ring. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) to yield the mono-alkylated product, which can be used in subsequent reactions.[4][6]

  • Reaction Condition Optimization:

    • Lower Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and may improve selectivity by favoring the kinetically preferred product.[7]

    • Choice of Base: A bulky, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) can be preferable to smaller bases like triethylamine, as it is less likely to interfere with the reaction.

Summary of Key Side Products in N-Alkylation:

Side ProductStructure (Generic)Reason for FormationMitigation Strategy
Di-alkylated Product R-N(spiro)N-ROver-reaction due to similar reactivity of the second amine.Use excess diamine, slow addition of electrophile, or employ a mono-protected starting material.
Quaternary Ammonium Salt R₂-N⁺(spiro)N-RFurther alkylation of the di-alkylated product, especially with reactive alkylating agents.Strict control of stoichiometry (≤ 2 equivalents of alkylating agent).
FAQ 2: N-Acylation Reactions

Question: During the N-acylation of 2,7-diazaspiro[3.5]nonane with an acyl chloride, I observe a significant amount of di-acylated product, even when using only one equivalent of the acylating agent. Why is this happening and how can I prevent it?

Answer: Acyl chlorides are highly reactive, and even with careful stoichiometric control, competitive di-acylation is a common problem. The initial mono-acylated product may not be significantly less reactive than the starting material, leading to the formation of the di-acylated side product.

Core Problem: High reactivity of the acylating agent.

Troubleshooting & Preventative Measures:

  • Controlled Addition: As with alkylation, the slow, dropwise addition of the acyl chloride to a cooled (0 °C) solution of the diamine is critical. This keeps the instantaneous concentration of the acylating agent low.

  • Use of a Less Reactive Acylating Agent: Consider using an alternative to the highly reactive acyl chloride.

    • Acid Anhydrides: These are often less reactive and can provide better control.

    • Activated Esters (e.g., NHS esters): These are excellent for controlled acylations and are commonly used in bioconjugation and peptide chemistry.

    • Carboxylic Acid with a Coupling Agent: Using the parent carboxylic acid with a peptide coupling reagent (e.g., HATU, HOBt/EDC) provides a highly controlled and often high-yielding method for mono-acylation.

  • Solvent and Base Selection:

    • Use a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • A hindered base like DIPEA is recommended to scavenge the HCl byproduct without competing as a nucleophile.

Visualizing the Reaction Pathway:

The following diagram illustrates the competitive pathways leading to mono- and di-acylated products.

G Start 2,7-Diazaspiro[3.5]nonane + R-COCl Mono Mono-acylated Product Start->Mono 1st Acylation (Desired) Di Di-acylated Side Product Mono->Di 2nd Acylation (Side Reaction)

Caption: Competitive acylation pathways.

FAQ 3: Ring-Opening and Degradation

Question: After my reaction, particularly under harsh acidic or basic conditions or during a high-temperature reaction, I'm seeing unexpected byproducts by LC-MS that don't correspond to simple alkylation or acylation. Could the spirocycle be degrading?

Answer: Yes, while the 2,7-diazaspiro[3.5]nonane core is generally stable, the strained azetidine ring can be susceptible to ring-opening under certain conditions. This is less common than over-alkylation but can occur, especially with certain reagents or at elevated temperatures.

Core Problem: Instability of the azetidine ring under harsh conditions.

Potential Side Products and Causes:

  • Ring-Opened Products: Strong nucleophiles, particularly at high temperatures, could potentially attack one of the carbons of the azetidine ring, leading to a ring-opened piperidine derivative. This is more likely if the azetidine nitrogen is quaternized.

  • Elimination Products: While less common for this specific scaffold, strong bases can sometimes induce elimination reactions if a suitable leaving group is present on a carbon adjacent to a nitrogen.[4]

Troubleshooting & Preventative Measures:

  • Milder Reaction Conditions: Avoid prolonged exposure to high temperatures (>100 °C) and strong acids or bases where possible.[7]

  • Use Milder Reagents: If ring-opening is suspected, consider using milder alternatives. For example, for a deprotection, use milder acidic conditions if possible.[4]

  • Inert Atmosphere: For reactions sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to complex byproduct profiles.[8]

Workflow for Identifying Unknown Byproducts:

G A Crude Reaction Mixture B Analyze by LC-MS A->B C Identify Mass of Main Byproduct(s) B->C D Hypothesize Structure (e.g., Ring-opened, Dimer, etc.) C->D E Modify Reaction Conditions (e.g., Lower Temp, Milder Reagent) D->E F Re-run Reaction & Analyze E->F

Caption: Troubleshooting workflow for unknown byproducts.

Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection

This protocol is foundational for many selective functionalization strategies.

  • Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) portion-wise over 15 minutes.

  • Add a base such as triethylamine (1.1 eq) or sodium bicarbonate (if using an aqueous solvent system).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. Concentrate the organic layer to yield the crude product, which can be purified by flash column chromatography on silica gel.

References

  • 7

  • 6

  • 8

  • 9

  • [An improved synthesis of 2-oxa-7-azaspiro[1][8]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.]()

  • 4

  • 5

  • 10

  • 11

  • 12

  • 13

  • 14

  • 15

  • 16

  • 2

  • 17

  • 18

  • 3

Sources

Troubleshooting

Technical Support Center: Identification of Impurities in 2,7-Diazaspiro[3.5]nonane Dihydrochloride

Welcome to the technical support guide for the analysis of 2,7-Diazaspiro[3.5]nonane dihydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 2,7-Diazaspiro[3.5]nonane dihydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges of identifying and characterizing impurities in this active pharmaceutical ingredient (API). Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources and types of impurities in 2,7-Diazaspiro[3.5]nonane dihydrochloride samples?

Impurities in any API are typically categorized based on their origin.[1] For 2,7-Diazaspiro[3.5]nonane dihydrochloride, a synthetic intermediate, potential impurities can be traced to several key sources:

  • Organic Impurities: These are the most common and structurally similar to the API.

    • Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials or penultimate intermediates in the final product.[1] For instance, precursors used in the formation of the spirocyclic core could be present.

    • By-products: These are formed from side reactions occurring during the synthesis. The specific by-products depend heavily on the synthetic route, but could include isomers, products of over-alkylation, or incompletely cyclized structures.

    • Degradation Products: The dihydrochloride salt is generally stable, but degradation can occur under stressful conditions (e.g., heat, light, humidity, or extreme pH). The amine functionalities are susceptible to oxidation, potentially forming N-oxides or other related substances.[2]

  • Inorganic Impurities: These can be introduced from reagents, catalysts, or the manufacturing process itself, such as residual metals or filter aids.[1]

  • Residual Solvents: Solvents used during synthesis or purification steps may be carried over into the final product. Their identification is crucial as they are strictly regulated.[3]

Impurity Type Potential Source Typical Analytical Method
Unreacted Starting MaterialsSynthesisHPLC-UV/MS, GC-MS
Synthetic IntermediatesSynthesisHPLC-UV/MS
Isomers / By-productsSynthesisHPLC-UV/MS, Chiral HPLC
Degradation Products (e.g., N-oxides)Storage, FormulationHPLC-MS
Inorganic Salts / MetalsReagents, CatalystsIC, ICP-MS
Residual SolventsPurification, CrystallizationHeadspace GC-MS
Q2: What are the primary analytical techniques for identifying and quantifying these impurities?

A multi-technique approach is essential for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying organic impurities.[3] Coupled with a UV or Diode Array Detector (DAD), it provides quantitative data. When coupled with a Mass Spectrometer (HPLC-MS), it offers mass information, which is critical for preliminary identification of unknown impurities.[4][5]

  • Gas Chromatography (GC): Primarily used for analyzing volatile or semi-volatile substances.[6] Headspace GC coupled with Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying residual solvents. It can also be used to detect volatile organic impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of unknown impurities.[8] After an impurity is isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can reveal its exact chemical structure and stereochemistry.[4][6] It is also invaluable for quantifying impurities when a reference standard is not available (qNMR).[9]

  • Hyphenated Techniques (LC-MS, GC-MS, LC-NMR): Combining the separation power of chromatography with the detection capabilities of spectroscopy is highly efficient.[4] LC-MS, in particular, is a cornerstone of modern impurity profiling.[4]

Q3: Why is it critical to identify and control impurities in pharmaceutical development?

The control of impurities is a fundamental requirement from regulatory bodies like the FDA and EMA.[2] The rationale is centered on patient safety and drug efficacy:

  • Safety: Impurities can have their own pharmacological or toxicological effects. Some may be toxic, mutagenic, or carcinogenic, even at very low levels (genotoxic impurities).[10]

  • Efficacy: The presence of impurities effectively lowers the dosage of the intended API, and in some cases, impurities may interfere with the API's mechanism of action.

  • Quality and Consistency: A well-defined and controlled impurity profile ensures batch-to-batch consistency of the drug substance, which is a hallmark of a robust manufacturing process.[6]

Q4: What is the role of forced degradation studies in impurity profiling?

Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[2] This is not meant to simulate real-world storage but to achieve several key objectives:

  • Identify Likely Degradants: It helps predict the degradation products that might form under long-term storage, enabling the development of analytical methods to detect them.

  • Demonstrate Method Stability-Indicating Power: A crucial requirement for an impurity detection method is that it must be "stability-indicating." This means the method must be able to separate the API from all potential degradation products and impurities. Forced degradation studies are the primary way to prove this capability.[3]

  • Elucidate Degradation Pathways: Understanding how the molecule degrades can provide insights into its intrinsic stability and inform decisions on formulation and packaging.

Troubleshooting Guides and Experimental Protocols

Overall Impurity Identification Workflow

The process of identifying an unknown impurity is a systematic investigation. The following workflow outlines the logical steps from initial detection to final characterization.

Impurity_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Isolation cluster_2 Phase 3: Structure Elucidation cluster_3 Phase 4: Confirmation & Quantification A Sample Analysis (HPLC-UV/MS) B Impurity Peak Detected (Above Threshold) A->B C Review Process Chemistry & Degradation Pathways B->C D Develop Isolation Method (Preparative HPLC) C->D E Isolate & Purify Sufficient Quantity D->E F High-Resolution MS (HRMS for Formula) E->F G NMR Spectroscopy (1D, 2D Experiments) E->G H Final Structure Proposed F->H G->H I Synthesize Reference Standard H->I J Confirm Structure (Co-injection, NMR) I->J K Validate Quantitative Method & Monitor Batches J->K

Caption: General workflow for impurity identification and characterization.

Guide 1: HPLC-UV/MS Analysis

This is your primary tool for routine purity checks and investigating unknown organic impurities.

Common Troubleshooting Scenarios (Q&A Format)

  • Q: My peaks for 2,7-Diazaspiro[3.5]nonane are tailing badly. What's the cause and how do I fix it?

    • Cause: Peak tailing for basic compounds like this is often due to secondary interactions between the positively charged amine groups and negatively charged residual silanol groups on the silica-based column packing. It can also be caused by column contamination or a void at the column inlet.

    • Solution:

      • Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5) to ensure the silanol groups are protonated (Si-OH) and less likely to interact with the protonated amine.[11]

      • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte. Note: TEA is not MS-friendly.

      • Use a High-Purity Column: Modern, end-capped, high-purity silica columns have a much lower concentration of active silanol sites and are designed to minimize tailing for basic compounds.

      • Check for Contamination: If the problem develops over time, flush the column with a strong solvent or replace the guard column.[12]

  • Q: My retention times are drifting to earlier times with each injection. What's happening?

    • Cause: Drifting retention times can be caused by several factors, but a common one is a change in the mobile phase composition or insufficient column equilibration time between gradient runs.[13] A gradual increase in column temperature due to high pressure can also decrease retention.[14]

    • Solution:

      • Ensure Proper Mixing & Degassing: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Air bubbles in the pump can cause flow rate fluctuations.[13]

      • Increase Equilibration Time: If running a gradient, ensure the post-run equilibration time is sufficient for the column to return to initial conditions (typically 10-15 column volumes).

      • Use a Column Oven: Maintain a constant column temperature using a thermostatted column oven to eliminate temperature fluctuations as a variable.[13]

  • Q: I see "ghost peaks" in my blank gradient runs. Where are they coming from?

    • Cause: Ghost peaks are peaks that appear in blank injections. They are typically caused by either the late elution of strongly retained compounds from a previous injection or contamination in your mobile phase or system.[11]

    • Solution:

      • Clean the System: Use high-purity HPLC-grade solvents and buffers.[12] Contamination can leach from solvent bottles, tubing, or filters.

      • Incorporate a Wash Step: Add a high-organic wash step at the end of your gradient to elute any strongly retained compounds before re-equilibration.

      • Use a Guard Column: A guard column acts as a disposable filter, trapping contaminants before they reach your expensive analytical column.[12]

Experimental Protocol: HPLC-UV/MS Impurity Profile Screening

This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

    • Mass spectrometer (e.g., single quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Starting Point):

Parameter Recommendation Rationale
Column C18, 100 x 2.1 mm, 1.8 µmHigh-efficiency column suitable for resolving closely related compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ mode and controls pH to reduce peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 15 minA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLSmall volume to prevent column overload.
DAD Wavelength 210 nm, 254 nmMonitor at a low wavelength for general detection and a higher one for aromatic impurities.
  • MS Parameters (ESI Positive Mode):

    • Ion Source: ESI (+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temp: 325 °C

    • Drying Gas Flow: 8 L/min

    • Note: These must be optimized for your specific instrument.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2,7-Diazaspiro[3.5]nonane dihydrochloride sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[12]

  • Procedure:

    • Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a solvent blank to identify any system-related peaks.

    • Inject the prepared sample.

    • Analyze the chromatogram for peaks other than the main API peak.

    • Examine the mass spectrum for each impurity peak to obtain its mass-to-charge ratio (m/z), which provides the first clue to its identity.

Guide 2: GC-MS for Volatile Impurities & Residual Solvents
  • Q: When should I use GC-MS instead of HPLC?

    • A: GC-MS is the preferred method for compounds that are volatile or can be made volatile through derivatization.[6] It is the gold standard for identifying and quantifying residual solvents (e.g., methanol, acetone, dichloromethane) left over from the manufacturing process. It can also detect volatile or semi-volatile organic impurities that may not be amenable to HPLC.[7]

Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation:

    • GC system with a headspace autosampler and a mass spectrometer detector.

  • GC Conditions:

    • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m x 0.25 mm, 1.4 µm.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temp: 250 °C.

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

  • Headspace Parameters:

    • Oven Temp: 80 °C.

    • Loop Temp: 90 °C.

    • Incubation Time: 15 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Scan Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the API into a headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not co-elute with the analytes of interest.

    • Seal the vial immediately.

  • Analysis:

    • Run the prepared sample vial.

    • Identify peaks by comparing their retention times and mass spectra against a known library (e.g., NIST) and by running a standard solution of expected solvents.[15]

Guide 3: NMR for Unambiguous Structure Elucidation
  • Q: My HPLC-MS analysis shows an unknown impurity at m/z 142, which is [M+H]+ for the API + 16. I suspect it's an N-oxide. How can NMR confirm this?

    • A: This is a classic case where NMR provides definitive proof.[8] After isolating the impurity, you would perform a series of NMR experiments.

      • ¹H NMR: The formation of an N-oxide would cause a significant downfield shift (a shift to a higher ppm value) for the protons on the carbons adjacent to the newly oxidized nitrogen. Comparing the ¹H NMR spectrum of the impurity to that of the API will make this shift immediately obvious.

      • ¹³C NMR: Similarly, the carbon atoms bonded to the N-oxide nitrogen will also experience a chemical shift change.

      • 2D NMR (HSQC/HMBC): These experiments confirm connectivity. An HMBC experiment would show long-range correlations between protons and the carbons, confirming the overall molecular framework and pinpointing the site of oxidation.[4]

Protocol: Workflow for NMR Analysis of an Isolated Impurity

  • Isolation: Using the HPLC method developed earlier, scale up to a semi-preparative or preparative column to isolate several milligrams of the impurity of interest.

  • Purity Check: Analyze the collected fraction by analytical HPLC to ensure its purity is >95%.

  • Solvent Removal: Carefully remove the mobile phase solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

  • Sample Preparation for NMR: Dissolve 1-5 mg of the isolated, dried impurity in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD-d₄). Choose a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.

  • NMR Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C spectrum.

    • Acquire key 2D spectra:

      • COSY: Shows proton-proton couplings (which protons are neighbors).

      • HSQC: Correlates protons directly to the carbons they are attached to.

      • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton.

  • Structure Elucidation: Interpret the collection of spectra to assemble the final, unambiguous structure of the impurity.[6]

References

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Medwin Publishers. (2024, April 11). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SpiroChem. (n.d.). Analytical Method Development. Retrieved from [Link]

  • PubMed. (2006, March 18). Isolation and identification of novel impurities in spironolactone. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Analysis. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, March 20). A review on the role of presence of organic impurities into active pharmaceutical ingredients. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, March 2). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • MDPI. (2025, November 29). GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity. Retrieved from [Link]

  • Korea Polymer Testing & Research Institute. (n.d.). GC-MS Library Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of 2,7-diazaspiro[3.5]nonane and piperazine in drug scaffolds

Escaping Flatland: A Comparative Guide to 2,7-Diazaspiro[3.5]nonane and Piperazine in Drug Scaffolds Introduction As a Senior Application Scientist, I frequently guide discovery teams through the critical decision of sel...

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Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comparative Guide to 2,7-Diazaspiro[3.5]nonane and Piperazine in Drug Scaffolds

Introduction As a Senior Application Scientist, I frequently guide discovery teams through the critical decision of selecting the optimal nitrogenous heterocycle for lead optimization. Piperazine has historically served as a foundational workhorse in medicinal chemistry, heavily featured in blockbuster drugs due to its favorable basicity and synthetic tractability[1]. However, modern drug discovery demands navigating crowded intellectual property (IP) landscapes, overcoming severe metabolic liabilities, and engaging highly complex, three-dimensional binding pockets.

To address these challenges, 2,7-diazaspiro[3.5]nonane has emerged as a premier[2]. By introducing a rigid, orthogonal orientation between an azetidine and a piperidine ring, this scaffold fundamentally alters the molecule's physicochemical properties and exit vectors, offering a strategic escape from "flatland"[3]. This guide objectively compares these two scaffolds, detailing the mechanistic causality behind their performance differences and providing a self-validating protocol for experimental evaluation.

Structural & Physicochemical Causality

Why replace a perfectly functional piperazine? While piperazine is an sp3-hybridized system, its preferred chair conformation projects substituents in a relatively predictable, linear (equatorial/axial) fashion. This geometric predictability often results in high lipophilicity (LogP) when heavily substituted, leading to poor aqueous solubility and increased susceptibility to rapid Cytochrome P450 (CYP450) mediated N-dealkylation or α-oxidation[4].

Conversely, 2,7-diazaspiro[3.5]nonane forces a spirocyclic junction that restricts conformational flexibility while projecting exit vectors out-of-plane[3]. This structural shift drives three core mechanistic advantages:

  • Vector Optimization: The orthogonal geometry allows the scaffold to access deep, narrow binding pockets that flat rings cannot reach without incurring severe steric penalties[2].

  • Metabolic Shielding: The steric bulk and inherent ring strain of the azetidine moiety sterically hinder CYP450 enzymes, significantly reducing intrinsic clearance (CL_int)[5].

  • Physicochemical Tuning: The spirocycle modulates the basicity (pKa) of the secondary amines and lowers LogD, directly enhancing membrane permeability and[2].

Quantitative Performance Comparison

To facilitate objective decision-making, the following table summarizes the divergent physicochemical profiles of these scaffolds.

Property / FeaturePiperazine2,7-Diazaspiro[3.5]nonaneMechanistic Impact
Exit Vector Geometry Linear / Co-planarOrthogonal / Out-of-planeSpirocycles break molecular flatness, improving target specificity and solubility[3].
Metabolic Stability Moderate to LowHighSteric hindrance at the spiro-center shields adjacent carbons from CYP-mediated oxidation[5].
Lipophilicity (LogP) BaselineLowered (Hydrophilic shift)Increased 3D character disrupts crystal packing, enhancing aqueous solubility[2].
Patent Landscape Highly saturatedEmerging / PrivilegedSpirocycles provide a reliable strategy to break IP space in crowded therapeutic areas[6].
Typical pKa ~9.8 (N1), ~5.7 (N2)~9.5 (Piperidine), ~8.5 (Azetidine)Tuned basicity alters the protonation state at physiological pH, affecting permeability[5].

Case Study: Revumenib and Target Engagement

The power of this bioisosteric replacement is perfectly exemplified by Revumenib, a first-in-class menin-MLL interaction inhibitor approved for acute leukemias[2]. During lead optimization, a piperazine-containing fragment hit was replaced with a 2,7-diazaspiro[3.5]nonane scaffold.

The causality of this success lies in the precise spatial arrangement: the protonated piperidine nitrogen forms a critical cation-π interaction with the Tyr319/Tyr323 clamp of the target, while the orthogonal azetidine vector perfectly positions the rest of the molecule to interact with Tyr276[2]. A flat piperazine simply could not achieve this dual-vector engagement without structural clashes.

G Piperazine Piperazine Hit (Flat vector, sub-optimal fit) Spiro 2,7-diazaspiro[3.5]nonane (Orthogonal vectors, rigid 3D) Piperazine->Spiro Bioisosteric Replacement Binding Optimized Target Engagement (Cation-π at Tyr319/323) Spiro->Binding 3D Conformation ADME Improved ADME Profile (Enhanced solubility) Spiro->ADME Polarity Introduction

Logical framework demonstrating the bioisosteric replacement of piperazine with a spirocycle.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic shielding provided by the spirocycle, we employ a High-Throughput Human Liver Microsome (HLM) Stability Assay.

Causality & Trustworthiness: This protocol is designed as a self-validating system. By running the piperazine parent and the spirocyclic bioisostere in parallel, alongside a known high-clearance reference (Verapamil) and a low-clearance reference (Warfarin), the assay internally verifies the metabolic viability of the microsomes while directly isolating the structural impact of the spirocycle on intrinsic clearance (CL_int).

Workflow Prep 1. Compound Prep (1 µM Test/Ref) Incubate 2. HLM Incubation (+NADPH, 37°C) Prep->Incubate Quench 3. Quench & Extract (Cold MeCN + IS) Incubate->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Validate 5. Kinetic Validation (CL_int Calculation) Analyze->Validate

Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM DMSO stock solutions of the piperazine derivative, the 2,7-diazaspiro[3.5]nonane derivative, and reference compounds. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Aliquot 10 µL of Human Liver Microsomes (final protein concentration 0.5 mg/mL) into a 96-well plate. Add 40 µL of the compound working solution. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of NADPH regenerating system (final concentration 1 mM) to each well.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 10 µL of the reaction mixture into a crash plate containing 100 µL of ice-cold acetonitrile (MeCN) spiked with an analytical internal standard (IS) (e.g., Tolbutamide). Causality: The cold MeCN instantly denatures the CYP enzymes, halting metabolism, while the IS ensures any volumetric or ionization variances during LC-MS/MS are normalized.

  • Extraction and Analysis: Centrifuge the crash plate at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the remaining parent compound peak area ratio (Compound/IS) versus time. Calculate the elimination rate constant ( k ) from the slope. Derive the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×Volume of incubation)/mg of microsomal protein ).

By comparing the CLint​ of the two scaffolds, researchers can definitively quantify the metabolic advantage conferred by the spirocyclic core.

References

  • Title : The Spirocycle Surge in Drug Discovery | Source : Drug Hunter | URL :[Link]

  • Title : Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Source : Chemical Reviews (ACS Publications) | URL :[Link]

  • Title : Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Source : Journal of Agricultural and Food Chemistry (ACS Publications) | URL :[Link]

  • Title : Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria | Source : ChemRxiv | URL :[Link]

Sources

Validation

Head-to-head comparison of 2,7-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.5]nonane

In modern medicinal chemistry, the drive to "escape from flatland" has led to the widespread adoption of sp3-rich bicyclic and spirocyclic scaffolds. By replacing planar, aromatic, or simple saturated rings (like piperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the drive to "escape from flatland" has led to the widespread adoption of sp3-rich bicyclic and spirocyclic scaffolds. By replacing planar, aromatic, or simple saturated rings (like piperazine) with spirocyclic diamines, drug developers can dramatically improve aqueous solubility, reduce off-target toxicity, and optimize metabolic stability[1].

Among the most versatile of these building blocks are 2,7-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.5]nonane . While they share the same molecular weight and core ring sizes (an azetidine fused to a piperidine), the subtle shift in the position of a single nitrogen atom fundamentally alters their spatial geometry, target applicability, and synthetic handling. This guide provides a rigorous, data-driven comparison of these two scaffolds for researchers and drug development professionals.

Structural and Physicochemical Profiling

The primary distinction between these two spirocycles lies in their exit vectors —the spatial trajectories along which attached substituents are projected into a target protein's binding pocket.

  • 2,7-Diazaspiro[3.5]nonane: The nitrogen atoms are located at opposite ends of the spirocyclic system (C2 in the azetidine ring, C7 in the piperidine ring). This creates a nearly linear, 180° exit vector trajectory, making it a direct, rigidified bioisostere for 1,4-diamines like piperazine[2].

  • 2,6-Diazaspiro[3.5]nonane: The piperidine nitrogen is shifted to the C6 position, adjacent to the spiro quaternary carbon. This creates an angled (approximately 120°–140°) exit vector, making it an ideal bioisostere for 1,3-diamines (e.g., homopiperazine or 3-aminopiperidine)[3].

Quantitative Comparison Table
Property2,7-Diazaspiro[3.5]nonane2,6-Diazaspiro[3.5]nonane
Molecular Weight 126.20 g/mol 126.20 g/mol
Nitrogen Positions C2 (Azetidine), C7 (Piperidine)C2 (Azetidine), C6 (Piperidine)
Exit Vector Geometry Linear (~180°)Angled (~120°–140°)
Primary Bioisosteric Target Piperazine (1,4-diamines)Homopiperazine / 1,3-diamines
Predicted pKa (Basic) ~9.96 – 10.78~9.8 – 10.5
Steric Hindrance at Piperidine N Low (Unhindered)High (Adjacent to C4 spiro center)
Metabolic Soft Spots Reduced α-oxidation vs. piperazineHighly shielded N6 position

Mechanistic Impact on Drug Design

The Linear Surrogate: 2,7-Diazaspiro[3.5]nonane

Because it perfectly mimics the linear extension of piperazine while adding bulk, 2,7-diazaspiro[3.5]nonane is heavily utilized in the development of bivalent molecules. For example, it is a preferred rigid linker in PROTACs (Proteolysis Targeting Chimeras), where it is frequently conjugated to von-Hippel-Lindau (VHL) or cereblon ligands to maintain precise spacing between the E3 ligase and the target protein[4]. Furthermore, it has demonstrated profound success in antimycobacterial drug discovery; replacing standard rings with the 2,7-diazaspiro[3.5]nonane scaffold in benzothiazinones yielded nanomolar inhibitors of the M. tuberculosis DprE1 enzyme[2].

The Angled Navigator: 2,6-Diazaspiro[3.5]nonane

When a target's binding pocket features a sharp turn or when a linear piperazine clashes with the protein backbone, 2,6-diazaspiro[3.5]nonane is deployed. The proximity of the N6 nitrogen to the spiro center not only alters the vector but also provides significant steric shielding. This shielding drastically reduces the rate of CYP450-mediated N-dealkylation, a common metabolic liability in standard amine drugs[3].

G A Target Pocket Analysis B Pharmacophore Mapping (Determine Nitrogen Trajectory) A->B C1 Linear Exit Vector (180° Trajectory) B->C1 C2 Angled Exit Vector (120°-140° Trajectory) B->C2 D1 Select 2,7-Diazaspiro[3.5]nonane C1->D1 D2 Select 2,6-Diazaspiro[3.5]nonane C2->D2 E1 Applications: - Piperazine Bioisostere - PROTAC Linkers - Antimycobacterial (DprE1) D1->E1 E2 Applications: - 1,3-Diamine Bioisostere - Kinase Inhibitors - GPCR Ligands D2->E2

Figure 1: Decision matrix for selecting spirocyclic diamine scaffolds based on exit vector geometry.

Experimental Workflows & Protocols

To effectively utilize these scaffolds, researchers must master their orthogonal deprotection and validate their metabolic advantages. Below are self-validating protocols designed to ensure high-fidelity results.

Protocol A: Orthogonal Functionalization of 2,6-Diazaspiro[3.5]nonane

Causality: The differing steric environments of N2 (azetidine) and N6 (piperidine) require careful selection of protecting groups. Using a Boc-protected azetidine and a Benzyl-protected piperidine allows for sequential functionalization without cross-reactivity[3].

  • Starting Material Preparation: Begin with 6-benzyl-2-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq).

  • Selective N2 Deprotection: Dissolve the compound in anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (10.0 eq) dropwise at 0°C.

    • Validation: The acidic conditions selectively cleave the Boc group while leaving the highly stable N6-benzyl group intact.

  • N2 Functionalization: Concentrate the intermediate in vacuo. Perform reductive amination by reacting the free N2 amine with the target aldehyde (1.2 eq) and sodium triacetoxyborohydride (STAB, 2.0 eq) in DCE for 4 hours at room temperature.

  • Selective N6 Deprotection: Dissolve the purified N2-alkylated intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Validation: Hydrogenolysis selectively removes the benzyl group from the sterically hindered N6 position without disrupting the newly formed N2 linkage. Filter through Celite to yield the final orthogonally functionalized product.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Causality: Piperazine rings are highly susceptible to CYP-mediated α-oxidation, leading to rapid clearance. This assay proves that the spiro quaternary carbon in both 2,6- and 2,7-diazaspiro[3.5]nonane blocks this metabolic soft spot, extending the drug's half-life[1].

  • Incubation Setup: Prepare a 1 µM solution of the test spirocycle (and a piperazine control) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

    • Validation: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact timestamp.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

References

  • "2,7-Diazaspiro[3.5]nonane-7-acetic Acid for Protein Degradation", Sigma-Aldrich. 4

  • "Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues", Synthesis (Thieme Connect). 3

  • "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities", Chemical Reviews, ACS Publications. 1

  • "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity", Journal of Medicinal Chemistry, ACS Publications. 2

Sources

Comparative

A Comparative Guide to the Structural Analysis of 2,7-Diazaspiro[3.5]nonane Binding to Target Proteins

This guide provides an in-depth comparative analysis of the binding of 2,7-diazaspiro[3.5]nonane-based compounds to various protein targets. Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the binding of 2,7-diazaspiro[3.5]nonane-based compounds to various protein targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes structural data, binding affinities, and experimental methodologies to offer a comprehensive understanding of the therapeutic potential of this versatile scaffold.

Introduction to the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane moiety is a unique three-dimensional spirocyclic scaffold that has garnered significant interest in medicinal chemistry.[1][2] Its rigid structure allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for protein targets.[1] This guide will explore the structural basis of 2,7-diazaspiro[3.5]nonane's interactions with three distinct and therapeutically relevant protein targets: KRAS G12C, a critical oncogene; DprE1, an essential enzyme in Mycobacterium tuberculosis; and chemokine receptors, a family of G-protein coupled receptors (GPCRs) involved in inflammation and cancer.

Comparative Structural and Binding Analysis

The versatility of the 2,7-diazaspiro[3.5]nonane scaffold is highlighted by its ability to engage with diverse protein architectures. Below, we compare its binding characteristics across our selected targets.

Target 1: KRAS G12C - A Covalent Interaction in Oncology

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation introduces a cysteine residue that has been successfully targeted by covalent inhibitors. Recent studies have identified 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent covalent inhibitors of KRAS G12C.[3]

Structural Insights: X-ray crystallography has revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C.[3] The acryloyl group forms a covalent bond with the mutant cysteine residue, while the diazaspiro[3.5]nonane core and its substituents occupy the pocket and form various non-covalent interactions, contributing to the overall binding affinity and selectivity.

Target 2: DprE1 - A Non-Covalent Approach to Tuberculosis Treatment

Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a prime target for anti-tuberculosis drugs. Benzothiazinones (BTZs) are potent DprE1 inhibitors, and recent work has shown that incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold can enhance their activity, particularly against non-tuberculous mycobacteria (NTM).[4]

Structural Insights: While a co-crystal structure of a 2,7-diazaspiro[3.5]nonane-containing BTZ with DprE1 is not yet available, molecular docking studies suggest that the scaffold plays a crucial role in positioning the molecule within the active site.[4] The intact 2,7-diazaspiro[3.5]nonane moiety is considered essential for biological activity, likely by making key hydrophobic and polar contacts with the enzyme.[4]

Target 3: Chemokine Receptors - Modulating Immune Responses

Chemokine receptors, such as CXCR4 and CCR2, are GPCRs that play a central role in leukocyte trafficking and are implicated in various inflammatory diseases and cancer metastasis.[5][6] While direct structural data for 2,7-diazaspiro[3.5]nonane binding to these receptors is limited, the broader class of spirocyclic compounds has been explored as chemokine receptor antagonists.[5][7] The rigid nature of the spirocyclic scaffold is well-suited to fit into the transmembrane binding pockets of these receptors.[8]

Hypothesized Binding Mode: Based on known structures of small molecule antagonists with chemokine receptors, it is hypothesized that the 2,7-diazaspiro[3.5]nonane core could serve as a central scaffold to orient functional groups that interact with key residues in both the major and minor binding pockets of the receptor.[8]

Comparative Data Summary
Target ProteinLigand TypeBinding ModeKey InteractionsSupporting Evidence
KRAS G12C Covalent InhibitorCovalent bond with Cys12Covalent bond, hydrogen bonds, hydrophobic interactionsX-ray co-crystal structure[3]
DprE1 Non-covalent InhibitorActive site bindingElectrostatic and hydrophobic interactionsMolecular docking, SAR studies[4]
Chemokine Receptors Antagonist (Hypothesized)Transmembrane pocket bindingHydrogen bonds, ionic interactions, hydrophobic interactionsExtrapolation from other spirocyclic antagonists and GPCR structures[5][8]

Experimental Protocols for Structural and Binding Analysis

To ensure scientific integrity, the following section details the step-by-step methodologies for key experiments used in the structural analysis of 2,7-diazaspiro[3.5]nonane binding.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-ligand complex, revealing the precise binding mode and key interactions.

Protocol:

  • Protein Expression and Purification: The target protein (e.g., KRAS G12C) is overexpressed in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Complex Formation: The purified protein is incubated with a molar excess of the 2,7-diazaspiro[3.5]nonane derivative to ensure complete binding.

  • Crystallization: The protein-ligand complex is subjected to high-throughput crystallization screening to identify conditions that yield diffraction-quality crystals.

  • Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand to a protein target.[1][9]

Protocol:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated via homology modeling. The 2,7-diazaspiro[3.5]nonane derivative is sketched and its 3D conformation is generated and energy-minimized.

  • Binding Site Definition: The putative binding site on the protein is identified based on existing structural data or predicted using pocket-finding algorithms.

  • Docking Simulation: A docking algorithm is used to sample a large number of possible conformations and orientations of the ligand within the defined binding site.

  • Scoring and Analysis: The generated poses are scored based on a scoring function that estimates the binding free energy. The top-scoring poses are then visually inspected to analyze the predicted interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and binding affinity.[10][11][12]

Protocol:

  • Sensor Chip Preparation: The target protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A series of concentrations of the 2,7-diazaspiro[3.5]nonane derivative (the analyte) are flowed over the sensor chip surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time to generate a sensorgram.

  • Kinetic Analysis: The association and dissociation phases of the sensorgram are fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14][15]

Protocol:

  • Sample Preparation: The purified target protein is placed in the sample cell, and the 2,7-diazaspiro[3.5]nonane derivative is loaded into the titration syringe.

  • Titration: A series of small injections of the ligand are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters of the interaction.

Visualizing Workflows and Interactions

Experimental Workflow for Structural Analysis

G cluster_0 Computational Analysis cluster_1 Biophysical Characterization cluster_2 Structural Biology Molecular Docking Molecular Docking SAR Analysis SAR Analysis Molecular Docking->SAR Analysis SPR SPR SAR Analysis->SPR Binding Affinity (Kd) Binding Affinity (Kd) SPR->Binding Affinity (Kd) ITC ITC ITC->Binding Affinity (Kd) X-ray Crystallography X-ray Crystallography Binding Affinity (Kd)->X-ray Crystallography 3D Structure 3D Structure X-ray Crystallography->3D Structure 3D Structure->Molecular Docking

Caption: Workflow for structural and biophysical analysis.

Binding Mode of a 2,7-Diazaspiro[3.5]nonane Derivative in KRAS G12C

G cluster_0 KRAS G12C Binding Pocket Cys12 Cys12 SH Gly60 Gly60 NH Gln61 Gln61 C=O Val9 Val9 Hydrophobic Ligand 2,7-Diazaspiro[3.5]nonane Derivative Acryloyl Spiro Core Substituent Ligand:f0->Cys12 Covalent Bond Ligand:f1->Gly60 H-Bond Ligand:f1->Gln61 H-Bond Ligand:f2->Val9 Hydrophobic Interaction

Caption: Interaction diagram for KRAS G12C binding.

Comparative Binding of Spirocyclic vs. Linear Scaffolds in a GPCR

G cluster_0 GPCR Binding Pocket TM1 TM1 TM2 TM2 TM7 TM7 ECL2 ECL2 Spirocyclic Ligand Spirocyclic Ligand Spirocyclic Ligand->TM1 Spirocyclic Ligand->TM7 Spirocyclic Ligand->ECL2 Precise Orientation Linear Ligand Linear Ligand Linear Ligand->TM2 Linear Ligand->TM7 Flexible Binding

Caption: Spirocyclic vs. linear ligand GPCR binding.

Conclusion

The 2,7-diazaspiro[3.5]nonane scaffold represents a valuable building block in modern drug discovery. Its rigid, three-dimensional structure enables potent and selective interactions with a diverse range of protein targets, from oncogenes like KRAS G12C to essential bacterial enzymes such as DprE1. While its application to GPCRs is still emerging, the principles of its structural interactions suggest significant potential. The integration of computational methods, biophysical assays, and high-resolution structural biology is crucial for fully elucidating the binding mechanisms of 2,7-diazaspiro[3.5]nonane-based compounds and for guiding the development of next-generation therapeutics.

References

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC - NIH. (URL: [Link])

  • Structural basis of chemokine and receptor interactions: Key regulators of leukocyte recruitment in inflammatory responses - PMC. (URL: [Link])

  • Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC. (URL: [Link])

  • Structural Analysis of Chemokine Receptor–Ligand Interactions - ACS Publications. (URL: [Link])

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (URL: [Link])

  • Identifying Small Molecule-Binding Proteins | JoVE Journal. (URL: [Link])

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC. (URL: [Link])

  • Structural biology of chemokine receptors. (URL: [Link])

  • Methods for the Elucidation of Protein-Small Molecule Interactions - ResearchGate. (URL: [Link])

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed. (URL: [Link])

  • Structural Analysis of a Novel Small Molecule Ligand Bound to the CXCL12 Chemokine | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential - PMC. (URL: [Link])

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (URL: [Link])

  • Theranostics Small Molecule Inhibitors of CXCR4. (URL: [Link])

  • Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. (URL: [Link])

  • Analysis of the interaction between ligands and GPCRs binding sites:... - ResearchGate. (URL: [Link])

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (URL: [Link])

  • Palestinian Medical and Pharmaceutical Journal - An-Najah journals. (URL: [Link])

  • An improved synthesis of 2-oxa-7-azaspiro[7][10]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (URL: [Link])

  • Development of a linear type of low molecular weight CXCR4 antagonists based on T140 analogs - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI. (URL: [Link])

  • Determination of kinetic data using surface plasmon resonance biosensors - PubMed. (URL: [Link])

  • Isothermal titration calorimetry - PubMed. (URL: [Link])

  • High performance SPR | Technical Lineup | Technical Information | Toray Research Center. (URL: [Link])

  • Isothermal titration calorimetry as a complementary method for investigating nanoparticle–protein interactions - Nanoscale (RSC Publishing). (URL: [Link])

  • Comparative Analysis of GPCR Crystal Structures - PMC - NIH. (URL: [Link])

  • 3D QSAR, Molecular Docking, and ADMET Studies of a Series of 2- Acetylphenol-Rivastigmine Hybrids - Regular Article. (URL: [Link])

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])

  • Computational Studies for Structure-Based Drug Designing Against Transmembrane Receptors: pLGICs and Class A GPCRs - Frontiers. (URL: [Link])

  • Isothermal Titration Calorimetry - TA Instruments. (URL: [Link])

  • A Review on Medicinally Important Heterocyclic Compounds. (URL: [Link])

  • C-X-C chemokine receptor type 4 (CXCR4) antagonism in precision oncology: Clinical applications and future directions - PubMed. (URL: [Link])

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC. (URL: [Link])

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC. (URL: [Link])

  • Binding Assays | BMG LABTECH. (URL: [Link])

  • Enhancing solution structural analysis of large molecular proteins through optimal stereo array isotope labeling of aromatic amino acids - 大阪大学学術情報庫OUKA. (URL: [Link])

  • Structural and Functional Analyses of PolyProline-II helices in Globular Proteins | bioRxiv. (URL: [Link])

Sources

Validation

Comparative synthesis efficiency of azaspiro[3.5]nonane versus azaspiro[3.3]heptane

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Structural Rationale Spirocyclic motifs are increasingly recognized as privileged scaffolds in drug discovery due...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Rationale

Spirocyclic motifs are increasingly recognized as privileged scaffolds in drug discovery due to their unique three-dimensional architecture, which improves physicochemical properties such as aqueous solubility and metabolic stability compared to their planar counterparts[1]. Among these, azaspirocycles act as excellent bioisosteres for common saturated six-membered heterocycles like piperidine (2)[2].

The choice between an azaspiro[3.3]heptane and an azaspiro[3.5]nonane core often dictates the synthetic complexity, overall yield, and the scale-up feasibility of a drug candidate (3)[3]. This guide provides an in-depth comparative analysis of the synthesis efficiency, scalability, and physicochemical advantages of these two critical scaffolds.

Mechanistic Divergence in Synthetic Strategy

Azaspiro[3.3]heptane: Overcoming High Ring Strain

The[3.3] spirocyclic system is highly strained. Traditional cyclization methods often fail due to the thermodynamic instability of forming two fused four-membered rings (4)[4]. Consequently, the most efficient synthesis relies on thermal [2+2] cycloadditions.

Causality in Design: The use of Graf isocyanate (ClO₂S-NCO) is critical because its highly electrophilic nature facilitates the [2+2] cycloaddition with unactivated endocyclic alkenes without the need for transition metal catalysts[2]. Subsequent reduction with alane (AlH₃) is deliberately chosen over standard hydride sources to prevent over-reduction or ring-opening of the highly strained β-lactam intermediate[2].

G A Endocyclic Alkenes + Graf Isocyanate B Thermal [2+2] Cycloaddition A->B Heat, Solvent-free C Spirocyclic β-lactam B->C D Alane (AlH3) Reduction C->D Ether/THF, 0°C to RT E 1-Azaspiro[3.3]heptane D->E High Yield (>70%)

Caption: Synthetic workflow for 1-azaspiro[3.3]heptane via [2+2] cycloaddition.

Azaspiro[3.5]nonane: Sequential Cyclization and Mild Reduction

The [3.5] system combines a four-membered ring with a less strained six-membered ring, allowing for more traditional sequential cyclization strategies (5)[5].

Causality in Design: Synthesis typically involves a two-step cyclization. The first cyclization utilizes a phase transfer catalyst (PTC) and an iodo metal salt in N,N-dimethylformamide (DMF) (6)[6]. An acid-binding agent is strictly required to absorb the generated acid, preventing the formation of alkyl halide byproducts[6]. The second step involves LiAlH₄ reduction. Crucially, the temperature must be maintained at exactly -10 °C; higher temperatures lead to transition reduction of olefin impurities and unwanted ring-opening of the cyclic ether/amine components[6].

G2 A Alkyl/Aryl Precursors (Compounds 1 & 2) B First Cyclization (PTC + Iodo Salt) A->B DMF, Acid Binder C Intermediate 3 (Halogenated) B->C D LiAlH4 Reduction (-10 °C strictly) C->D THF, N2 Atmosphere E 7-oxo-2-azaspiro[3.5]nonane D->E 82% Yield

Caption: Two-step cyclization synthesis of 7-oxo-2-azaspiro[3.5]nonane.

Quantitative Comparative Analysis

To objectively evaluate the performance of these two synthetic routes, the following table summarizes the key efficiency metrics derived from optimized industrial and academic protocols[2][6].

Efficiency MetricAzaspiro[3.3]heptane CoreAzaspiro[3.5]nonane Core
Representative Target 1-Azaspiro[3.3]heptane7-oxo-2-azaspiro[3.5]nonane
Primary Synthetic Strategy Thermal[2+2] CycloadditionTwo-step sequential cyclization
Key Reagents Graf isocyanate, Alane (AlH₃)PTC, Iodo metal salt, LiAlH₄
Ring Strain Barrier High (Requires highly electrophilic reagents)Moderate (Standard cyclization applies)
Overall Yield ~60-75%>82%
Scalability Moderate (Exothermic steps, specialized reagents)High (Mild conditions, standard reagents)
Major Byproduct Risks Ring-opened polymers, over-reductionTransition reduction olefins

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies include built-in validation checkpoints.

Protocol A: Synthesis of 1-Azaspiro[3.3]heptane[2]
  • Cycloaddition: In a flame-dried flask under nitrogen, combine the endocyclic alkene with a slight excess of Graf isocyanate (ClO₂S-NCO).

  • Thermal Activation: Heat the neat mixture (or in an inert solvent like toluene) to 80 °C for 4 hours.

    • Validation Checkpoint 1: Monitor by IR spectroscopy. The appearance of a strong β-lactam carbonyl stretch (~1750 cm⁻¹) and the disappearance of the isocyanate stretch (~2250 cm⁻¹) confirm the formation of the spirocyclic β-lactam.

  • Reduction: Dissolve the crude β-lactam in anhydrous THF and cool to 0 °C. Dropwise, add a freshly prepared solution of alane (AlH₃) in ether.

  • Workup: Stir at room temperature for 12 hours. Quench carefully with a minimal amount of water and 15% NaOH (Fieser workup) to precipitate aluminum salts.

    • Validation Checkpoint 2: ¹H NMR of the crude product must show the disappearance of the carbonyl-adjacent protons and the emergence of the highly shielded spirocyclic methylene protons, validating the intact [3.3] core.

Protocol B: Synthesis of 7-oxo-2-azaspiro[3.5]nonane[6]
  • First Cyclization: Add 770-1000 mL of N,N-dimethylformamide (DMF) into a reactor. Introduce the starting precursors (Compound 1 and 2), a phase transfer catalyst, an iodo metal salt, and an acid-binding agent. Stir at room temperature until complete conversion.

    • Validation Checkpoint 1: TLC or LC-MS must confirm the absence of alkyl halide byproducts, validating the efficacy of the acid-binding agent.

  • Preparation for Reduction: Isolate Intermediate 3 (76.8-106.5 g) and dissolve in anhydrous THF. Replace the atmosphere with nitrogen and strictly cool the reactor to -10 °C.

  • Controlled Reduction: Divide 15.2-56.9 g of LiAlH₄ into 10 equal portions. Add them sequentially over one hour to maintain the internal temperature at -10 °C. Stir for 4-8 hours.

    • Causality Note: Exceeding -10 °C triggers the formation of transition reduction olefin impurities.

  • Quench and Purify: Slowly quench with 15-57 mL of purified water, followed by 15-57 mL of 15% NaOH solution, and an additional 45-188 mL of water. Filter the mixture, concentrate the filtrate, and purify via a neutral alumina column.

    • Validation Checkpoint 2: Final purity assay via quantitative ¹H NMR must yield 56.3-82.6% total recovery of the refined 7-oxo-2-azaspiro[3.5]nonane, free of ring-opened cyclic ether impurities.

References

  • 1-Azaspiro[3.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
  • Expanding the Azaspiro[3.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole MDPI URL
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery ResearchGate URL

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[3.5]nonane dihydrochloride
Reactant of Route 2
2,7-Diazaspiro[3.5]nonane dihydrochloride
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